4-(1,1-Difluoroethyl)benzaldehyde
Description
The exact mass of the compound 4-(1,1-Difluoroethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1,1-Difluoroethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Difluoroethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1-difluoroethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSRMQNMACKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299790 | |
| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-22-6 | |
| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-difluoroethyl)benzaldehyde | |
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Foundational & Exploratory
4-(1,1-Difluoroethyl)benzaldehyde CAS number 55805-22-6
An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzaldehyde (CAS: 55805-22-6)
Abstract
This technical guide provides a comprehensive overview of 4-(1,1-Difluoroethyl)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the 1,1-difluoroethyl moiety offers unique physicochemical properties that are highly sought after in modern drug design. This document, intended for researchers, synthetic chemists, and drug development professionals, details the compound's properties, plausible synthetic routes, spectroscopic characterization, key synthetic applications, and essential safety protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for leveraging this valuable synthetic building block.
Introduction to 4-(1,1-Difluoroethyl)benzaldehyde
4-(1,1-Difluoroethyl)benzaldehyde is a specialized aromatic aldehyde featuring a geminal difluoroethyl group at the para position. This substitution is not merely an isomeric variation but a deliberate design element that imparts unique electronic and metabolic properties to the molecule. The aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical transformations, making it a valuable intermediate in multi-step syntheses.
Chemical Identity and Physicochemical Properties
The defining feature of this compound is the CF₂ group, which dramatically influences the molecule's properties compared to its non-fluorinated or monofluorinated analogs.
| Property | Value | Source/Comment |
| CAS Number | 55805-22-6 | |
| Molecular Formula | C₉H₈F₂O | |
| Molecular Weight | 170.16 g/mol | |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar benzaldehydes[1] |
| Boiling Point | ~210-225 °C (Predicted) | Extrapolated from similar structures[2] |
| Density | ~1.2 - 1.3 g/mL (Predicted) | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether) | General chemical knowledge |
The Strategic Role of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[3][4] The 1,1-difluoroethyl group, in particular, offers a unique combination of properties that medicinal chemists find highly attractive.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life.[5]
-
Lipophilic Hydrogen Bond Donor: The two electron-withdrawing fluorine atoms increase the acidity of the C-H proton on the same carbon (the CF₂H proton). This allows the group to act as a weak hydrogen bond donor, a rare and valuable interaction for a lipophilic moiety.[6] This can enhance binding affinity and specificity to biological targets.[5]
-
Bioisostere: The difluoroethyl group can serve as a metabolically stable bioisostere for moieties like alcohols, thiols, or ethers, which are prone to metabolism.[6] This substitution can maintain or improve biological activity while mitigating metabolic liabilities.
-
Modulation of Physicochemical Properties: Fluorination increases lipophilicity (logP), which can improve membrane permeability and oral bioavailability.[5]
Synthesis and Mechanistic Insights
While numerous methods exist for the synthesis of substituted benzaldehydes, a common and reliable strategy involves the oxidation of the corresponding benzyl alcohol. This approach ensures high selectivity for the aldehyde and avoids over-oxidation to the carboxylic acid when appropriate reagents are used.
Proposed Synthetic Pathway
A plausible two-step synthesis starts from the commercially available 4'-bromoacetophenone. The first step introduces the key 1,1-difluoroethyl group via deoxofluorination, followed by a substitution and oxidation sequence to yield the target aldehyde.
Caption: Proposed synthesis of 4-(1,1-Difluoroethyl)benzaldehyde.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established organometallic and formylation methodologies. All operations should be performed by trained chemists in a fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-Bromo-1-(1,1-difluoroethyl)benzene
-
Apparatus Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4'-bromoacetophenone (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equiv) dropwise via the dropping funnel over 30 minutes. Caution: DAST is toxic and reacts violently with water.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess DAST.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde
-
Apparatus Setup: Assemble a dry, nitrogen-flushed three-neck flask with a stir bar, a thermometer, and a septum. Add 4-bromo-1-(1,1-difluoroethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equiv, as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. Stir for an additional 2 hours at -78 °C.
-
Quenching and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench by slowly adding 1 M hydrochloric acid (HCl). Transfer to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography to obtain 4-(1,1-Difluoroethyl)benzaldehyde.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following table summarizes the expected spectral data for the title compound.
| Technique | Expected Characteristics |
| ¹H NMR | CHO proton: Singlet, ~9.9-10.1 ppm. Aromatic protons: Two doublets (AA'BB' system), ~7.7-8.0 ppm. CHF₂ proton: Triplet, ~6.1-6.5 ppm, with coupling to the methyl group (³JHH) and fluorine atoms (²JHF). CH₃ protons: Triplet of doublets, ~2.0-2.2 ppm, with coupling to the CHF₂ proton (³JHH) and fluorine atoms (³JHF). |
| ¹³C NMR | C=O: ~190-192 ppm. Aromatic C-CHO: ~135-137 ppm. Aromatic C-CF₂: ~130-132 ppm (triplet due to ¹JCF coupling). Aromatic CH: ~128-130 ppm. CF₂: ~115-120 ppm (triplet due to ¹JCF coupling). CH₃: ~22-25 ppm (triplet due to ²JCF coupling). |
| ¹⁹F NMR | A single resonance (quartet) due to coupling with the three methyl protons, expected in the range of -90 to -110 ppm. |
| IR (Infrared) | C=O stretch (aldehyde): Strong, sharp peak at ~1700-1715 cm⁻¹. Aromatic C-H stretch: ~3030-3100 cm⁻¹. C-F stretch: Strong peaks at ~1100-1300 cm⁻¹.[7] |
| MS (Mass Spec) | M⁺: Expected at m/z = 170. Key Fragments: [M-H]⁺ at 169, [M-CHO]⁺ at 141. |
Applications in Synthetic Chemistry and Drug Discovery
The aldehyde functionality is a cornerstone of organic synthesis, enabling access to a vast chemical space. 4-(1,1-Difluoroethyl)benzaldehyde is a substrate for numerous name reactions critical to drug development.[8][9]
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for converting aldehydes into alkenes with precise control over the double bond's location.[10][11] This is invaluable for creating linkers or introducing specific structural motifs.
Caption: Mechanism of the Wittig Reaction.[12]
Protocol Outline:
-
Generate the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).
-
Add 4-(1,1-Difluoroethyl)benzaldehyde (1.0 equiv) to the ylide solution at 0 °C or below.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify the resulting alkene by column chromatography.
Grignard Reaction: Secondary Alcohol Synthesis
The addition of Grignard reagents (organomagnesium halides) to the aldehyde provides a direct route to secondary alcohols, which are themselves versatile intermediates.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction. [15]
Safety, Handling, and Storage
As with any laboratory chemical, 4-(1,1-Difluoroethyl)benzaldehyde must be handled with care. The following information is based on general guidelines for aromatic aldehydes and fluorinated compounds.
| Category | Information |
| GHS Pictograms | (Predicted) GHS07 (Exclamation Mark) |
| Hazard Statements | (Predicted) Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. [16] |
| Handling | Handle in a fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. [17] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from light and moisture. [17] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. [18] |
Conclusion and Future Outlook
4-(1,1-Difluoroethyl)benzaldehyde stands out as a highly valuable and versatile building block for medicinal and materials science. Its unique combination of a reactive aldehyde handle and a metabolically robust, property-modulating difluoroethyl group provides chemists with a powerful tool for molecular design. The synthetic transformations outlined in this guide—including Wittig olefination, Grignard additions, and its potential use in cross-coupling reactions—demonstrate its broad utility. Future research will likely focus on developing more direct and efficient synthetic routes to this compound and exploring its incorporation into novel therapeutic agents where its unique hydrogen bonding capacity and metabolic stability can be fully exploited to overcome challenges in drug discovery.
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Tolstorozhev, G.B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Diao, Z., et al. (2022). Nickel‐Catalyzed Reductive Cross‐Coupling of (Hetero)aryl Halides with 2‐Chloro‐1,1‐difluoroethane: Facile Access to 2,2‐Difluoroethylated Aromatics. ResearchGate. Available at: [Link]
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A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(1,1-Difluoroethyl)benzaldehyde
Section 1: Introduction
Within the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Organofluorine compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa. The 1,1-difluoroethyl group, in particular, has emerged as a valuable moiety. It can serve as a bioisostere for methoxy or hydroxyl groups, mimicking their steric and electronic profiles while offering superior metabolic robustness.[1][2]
This technical guide provides a comprehensive overview of 4-(1,1-Difluoroethyl)benzaldehyde, a key building block for introducing this valuable functional group. We will delve into its core chemical properties, spectroscopic signature, synthesis, and characteristic reactivity. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile reagent for its application in complex molecule synthesis and drug discovery programs.
Section 2: Core Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the effective use of any chemical intermediate. The properties of 4-(1,1-Difluoroethyl)benzaldehyde are summarized below. While direct experimental data for some properties are scarce, reliable estimations can be made based on structurally analogous compounds.
Table 1: Physicochemical Properties of 4-(1,1-Difluoroethyl)benzaldehyde
| Property | Value | Comments / Analog Data Source |
| CAS Number | 121547-07-7 | - |
| Molecular Formula | C₉H₈F₂O | - |
| Molecular Weight | 170.16 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes[3] |
| Boiling Point (BP) | ~220-230 °C (at 760 mmHg) | Estimated based on analogs like 4-(difluoromethoxy)benzaldehyde (222 °C) and 4-ethylbenzaldehyde (220-222 °C)[3]. |
| Density | ~1.2-1.3 g/mL at 25 °C | Estimated based on 4-(difluoromethoxy)benzaldehyde (1.302 g/mL). |
Spectroscopic Profile
The unique structural features of 4-(1,1-Difluoroethyl)benzaldehyde give rise to a distinct spectroscopic fingerprint, crucial for reaction monitoring and quality control.
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde (CHO) | ~9.9-10.1 ppm (s, 1H) | The aldehyde proton is highly deshielded and typically appears as a singlet in this region[4]. |
| Aromatic (AA'BB') | ~7.7-8.0 ppm (m, 4H) | The electron-withdrawing nature of both the aldehyde and difluoroethyl groups deshields the aromatic protons. A complex multiplet is expected for the para-substituted pattern. | |
| Methyl (CH₃) | ~2.0-2.2 ppm (t, J ≈ 18-20 Hz, 3H) | The methyl protons are coupled to two equivalent fluorine atoms, resulting in a characteristic triplet. | |
| ¹³C NMR | Carbonyl (C=O) | ~190-192 ppm | Typical range for an aromatic aldehyde carbonyl carbon. |
| Aromatic (Ar-C) | ~125-150 ppm | Multiple signals expected, with C-F coupling visible on the carbon attached to the difluoroethyl group and its ortho carbons. | |
| Quaternary (C(F₂)) | ~115-125 ppm (t, ¹JCF ≈ 240-250 Hz) | The large one-bond carbon-fluorine coupling constant splits this signal into a triplet. | |
| Methyl (CH₃) | ~25-30 ppm (t, ²JCF ≈ 25-30 Hz) | The methyl carbon shows a smaller two-bond coupling to the fluorine atoms, also resulting in a triplet. | |
| ¹⁹F NMR | Difluoroethyl (CF₂) | ~-90 to -110 ppm (q, J ≈ 18-20 Hz) | The two equivalent fluorine atoms are coupled to the three methyl protons, resulting in a quartet. |
| IR Spectroscopy | C=O Stretch | ~1700-1715 cm⁻¹ (strong) | Characteristic strong absorption for an aromatic aldehyde. |
| C-F Stretch | ~1100-1300 cm⁻¹ (strong, multiple bands) | Strong, complex bands are indicative of the C-F bonds. |
Section 3: Synthesis and Mechanistic Rationale
A robust and scalable synthesis is critical for the utility of any building block. A common and effective method for preparing 4-(1,1-Difluoroethyl)benzaldehyde is the deoxofluorination of the corresponding ketone, 4-acetylbenzaldehyde.
Workflow: Synthesis via Deoxofluorination
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An In-depth Technical Guide to the Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde
Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the 1,1-difluoroethyl group has garnered significant interest. Its unique stereoelectronic properties can serve as a lipophilic hydrogen bond donor and can mimic the spatial arrangement of a carbonyl group, offering novel avenues for drug design. The target molecule, 4-(1,1-difluoroethyl)benzaldehyde, is a valuable building block, providing a versatile handle for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth exploration of plausible and efficient synthetic pathways to this important compound, tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde
The synthesis of 4-(1,1-difluoroethyl)benzaldehyde can be approached from several strategic directions. The choice of a particular pathway will often depend on the availability of starting materials, scalability, and the desired purity of the final product. This guide will detail three primary synthetic strategies:
-
Late-Stage Difluoroethylation of a Benzaldehyde Precursor: This approach involves the introduction of the 1,1-difluoroethyl group onto a pre-existing benzaldehyde scaffold.
-
Formylation of a Difluoroethylated Aromatic Ring: This strategy focuses on first constructing the 1,1-difluoroethylbenzene core, followed by the introduction of the aldehyde functionality.
-
Functional Group Interconversion from a Precursor with the 1,1-Difluoroethyl Moiety: This pathway utilizes a starting material that already contains the desired difluoroethyl group and modifies another functional group to yield the target aldehyde.
Pathway 1: Late-Stage Difluoroethylation of a Benzaldehyde Precursor
This strategy is advantageous as it utilizes readily available benzaldehyde derivatives. A key challenge lies in the chemoselective introduction of the difluoroethyl group in the presence of a reactive aldehyde functionality.
Cross-Coupling Approach using a Protected Benzaldehyde Derivative
A robust method for the introduction of the 1,1-difluoroethyl group is through a transition metal-catalyzed cross-coupling reaction. To prevent unwanted side reactions with the aldehyde, it is prudent to first protect this functional group.
Workflow Diagram:
Caption: Cross-coupling approach with aldehyde protection.
Experimental Protocol:
Step 1: Protection of 4-Bromobenzaldehyde
The aldehyde group of 4-bromobenzaldehyde is protected, for example, as a diethyl acetal, to prevent its reaction in the subsequent cross-coupling step.
-
To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The reaction mixture is stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product, 1-bromo-4-(diethoxymethyl)benzene, is extracted with an organic solvent, dried, and purified.
Step 2: Nickel-Catalyzed 1,1-Difluoroethylation
The protected 4-bromobenzaldehyde derivative can then undergo a nickel-catalyzed cross-coupling reaction with a suitable 1,1-difluoroethyl source, such as 1,1-difluoroethyl chloride.[4]
-
In a glovebox, a reaction vessel is charged with the protected 4-bromobenzaldehyde (1 equivalent), a nickel catalyst (e.g., NiCl2(dme)), a suitable ligand (e.g., a bipyridine or phosphine ligand), and a reducing agent (e.g., zinc powder) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
1,1-Difluoroethyl chloride is then introduced, and the reaction mixture is heated.
-
The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction, drying of the organic phase, and purification of the protected product by column chromatography.
Step 3: Deprotection to Yield 4-(1,1-Difluoroethyl)benzaldehyde
The final step is the removal of the acetal protecting group to regenerate the aldehyde.
-
The purified protected 4-(1,1-difluoroethyl)benzaldehyde is dissolved in a mixture of an organic solvent (e.g., acetone) and an aqueous acidic solution (e.g., dilute HCl).
-
The mixture is stirred at room temperature until TLC analysis indicates complete deprotection.
-
The product is then extracted, the organic layer is washed with a neutral aqueous solution, dried, and the solvent is removed under reduced pressure to yield 4-(1,1-difluoroethyl)benzaldehyde.
Causality Behind Experimental Choices:
-
Protection: The aldehyde is protected as an acetal because acetals are stable to the basic and nucleophilic conditions of many cross-coupling reactions but can be easily removed under acidic conditions.
-
Nickel Catalysis: Nickel catalysts have shown excellent reactivity and functional group tolerance for the cross-coupling of aryl halides with alkyl halides.[4][5]
-
Solvent Choice: Polar aprotic solvents like DMF are often used for such cross-coupling reactions as they can dissolve the reactants and facilitate the catalytic cycle.
Pathway 2: Formylation of a Difluoroethylated Aromatic Ring
This approach involves the initial synthesis of 1-(1,1-difluoroethyl)benzene, followed by the introduction of the aldehyde group at the para-position. This can be a highly efficient route if a selective para-formylation method is employed.
Workflow Diagram:
Caption: Formylation of a difluoroethylated benzene core.
Experimental Protocol:
Step 1: Synthesis of 1-(1,1-Difluoroethyl)benzene
This intermediate can be synthesized via several methods, including the reaction of an aryl Grignard reagent with a suitable difluoroethylating agent. A more direct approach could involve the copper-catalyzed reaction of an aryl iodide with an α-silyldifluoroacetate followed by hydrolysis and decarboxylation.[6]
-
A mixture of an aryl iodide (e.g., iodobenzene), an α-silyldifluoroacetate, and a copper catalyst is heated in a suitable solvent like DMSO or DME.[6]
-
The resulting aryldifluoroacetate is then hydrolyzed and decarboxylated to afford the difluoromethyl aromatic compound.[6]
Step 2: Para-Selective Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings. The 1,1-difluoroethyl group is an ortho,para-director, and steric hindrance will likely favor para-substitution.
-
The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF).
-
1-(1,1-Difluoroethyl)benzene is then added dropwise to the pre-formed Vilsmeier reagent.
-
The reaction mixture is heated, and its progress is monitored by TLC.
-
After the reaction is complete, the mixture is poured onto crushed ice and neutralized with an aqueous base (e.g., NaOH solution).
-
The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography or crystallization yields the desired 4-(1,1-difluoroethyl)benzaldehyde.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reaction: This reaction is a reliable method for the formylation of activated aromatic rings and often provides good regioselectivity. The electron-donating nature of the alkyl group (in this case, the difluoroethyl group) activates the ring towards electrophilic substitution.
-
Para-Selectivity: The steric bulk of the 1,1-difluoroethyl group is expected to disfavor ortho-substitution, leading to the preferential formation of the para-isomer.
Pathway 3: Functional Group Interconversion
This strategy starts with a commercially available or readily synthesized precursor that already contains the 4-(1,1-difluoroethyl)phenyl moiety. A common approach is the reduction of a corresponding carboxylic acid or its derivative.
Workflow Diagram:
Caption: Reduction of a benzoic acid derivative.
Experimental Protocol:
Step 1: Synthesis of 4-(1,1-Difluoroethyl)benzoic Acid
This starting material can be prepared from 4-bromobenzoic acid via a similar difluoroethylation strategy as described in Pathway 1, with the carboxylic acid group protected as an ester.
Step 2: Conversion to 4-(1,1-Difluoroethyl)benzoyl Chloride
The carboxylic acid is converted to the more reactive acid chloride.
-
4-(1,1-Difluoroethyl)benzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
The reaction is typically performed at room temperature or with gentle heating.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 3: Reduction of the Acid Chloride to the Aldehyde
A classic method for this transformation is the Rosenmund reduction. Alternatively, milder and more modern methods using silane reducing agents can be employed.[7]
-
Rosenmund Reduction: The acid chloride is dissolved in a suitable solvent (e.g., toluene) and treated with hydrogen gas in the presence of a poisoned palladium catalyst (e.g., Pd/BaSO₄ with a quinoline-sulfur poison). The poison is crucial to prevent over-reduction to the alcohol.
-
Silane Reduction: A palladium-catalyzed reduction using polymethylhydrosiloxane (PMHS) as the reducing agent offers a milder alternative.[7] The acid chloride is treated with PMHS in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand.[7][8]
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product, 4-(1,1-difluoroethyl)benzaldehyde, should be purified to a high degree. Common purification techniques include:
-
Column Chromatography: Using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for removing impurities.[9]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.[10]
The structure and purity of the synthesized 4-(1,1-difluoroethyl)benzaldehyde should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the molecular structure and the presence of the difluoroethyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.[11]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Quantitative Data Summary
| Pathway | Key Transformation | Typical Reagents | Advantages | Challenges |
| 1 | Ni-catalyzed difluoroethylation | NiCl₂(dme), 1,1-difluoroethyl chloride | Convergent, utilizes readily available starting materials | Requires protection/deprotection steps, potential for side reactions with the aldehyde |
| 2 | Vilsmeier-Haack formylation | POCl₃, DMF | Potentially high yielding, avoids protection/deprotection | Regioselectivity can be an issue, requires synthesis of the difluoroethylbenzene precursor |
| 3 | Reduction of acid chloride | Pd/BaSO₄, H₂ (Rosenmund) or PMHS, Pd catalyst | Utilizes a pre-existing core, can be high yielding | Requires synthesis of the corresponding benzoic acid, risk of over-reduction |
Conclusion
References
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- (2026).
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1,1-Difluoroethyl)benzaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of 4-(1,1-difluoroethyl)benzaldehyde, a compound of interest due to the unique spectroscopic properties imparted by its fluorine-containing moiety. Understanding the spectral features of such molecules is critical for reaction monitoring, quality control, and characterization of novel chemical entities.
This document will delve into the theoretical principles governing the chemical shifts and spin-spin coupling patterns observed in the molecule. We will present a detailed, stepwise protocol for sample preparation and data acquisition, followed by a comprehensive interpretation of the resulting spectrum. The causality behind spectral patterns, particularly the influence of the electronegative aldehyde and difluoroethyl groups on the aromatic system and the complex proton-fluorine (¹H-¹⁹F) couplings, will be a central focus.
Theoretical Principles: Predicting the Spectral Landscape
The structure of 4-(1,1-difluoroethyl)benzaldehyde dictates a unique ¹H NMR spectrum. The key features are a para-disubstituted aromatic ring, an aldehydic proton, and a methyl group adjacent to a difluorinated carbon. Both the formyl (-CHO) and the 1,1-difluoroethyl (-CF₂CH₃) groups are strongly electron-withdrawing, which significantly influences the electronic environment of the entire molecule.
Chemical Shift (δ)
-
Aldehydic Proton (H-α): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. Its signal is expected to appear far downfield, typically in the range of δ 9.5-10.5 ppm.[1][2]
-
Aromatic Protons (H-2, H-6, H-3, H-5): The benzene ring is para-disubstituted with two electron-withdrawing groups. This arrangement leads to two sets of chemically equivalent protons: H-2/H-6 (ortho to the aldehyde) and H-3/H-5 (ortho to the difluoroethyl group). Both groups deshield the aromatic protons relative to benzene (δ 7.3 ppm).[3] The aldehyde group's strong deshielding effect will cause the H-2/H-6 protons to resonate at a lower field than the H-3/H-5 protons.
-
Methyl Protons (H-β): The methyl protons are adjacent to a carbon bearing two highly electronegative fluorine atoms. This proximity will cause a significant downfield shift compared to a standard alkyl group, likely appearing in the δ 1.8-2.5 ppm region.
Spin-Spin Coupling (J)
The splitting patterns (multiplicity) of the signals are governed by scalar coupling between neighboring NMR-active nuclei. In this molecule, both ¹H-¹H and ¹H-¹⁹F couplings are critical.
-
Aromatic ¹H-¹H Coupling: The primary coupling in the aromatic region is the three-bond ortho coupling (³JHH) between H-2 and H-3 (and H-6 and H-5), which typically has a value of 7-9 Hz. This will split the signals for H-2/H-6 and H-3/H-5 into doublets.
-
¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and couples strongly.
-
³JHF (Vicinal): The methyl protons (H-β) are three bonds away from the two equivalent fluorine atoms. They will be split into a triplet by these two fluorine nuclei (n+1 rule does not apply for heteronuclear coupling, but the effect of two equivalent I=1/2 nuclei is a triplet). The magnitude of ³JHF is typically in the range of 5-20 Hz.
-
⁴JHF (Long-Range): The aromatic protons H-3/H-5 are four bonds away from the fluorine atoms. This long-range coupling will cause additional splitting of their signal. Typical ⁴J coupling constants are around 4 Hz.[4] This will turn the expected doublet into a doublet of triplets (or a more complex multiplet if the resolution is insufficient).
-
⁵JHF (Long-Range): The aromatic protons H-2/H-6 are five bonds away from the fluorine atoms. This coupling is generally smaller than ⁴JHF but may still be observable, leading to further fine splitting. Long-range couplings involving fluorine are common.[5]
-
The diagram below illustrates the key coupling interactions within the molecule.
Caption: Key ¹H-¹H (ortho) and ¹H-¹⁹F (vicinal and long-range) coupling pathways in 4-(1,1-Difluoroethyl)benzaldehyde.
Predicted ¹H NMR Data Summary
Based on the theoretical principles, the following table summarizes the expected ¹H NMR spectral data for 4-(1,1-difluoroethyl)benzaldehyde, recorded in a standard solvent like CDCl₃.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-α (CHO) | ~10.0 | 1H | s | - |
| H-2, H-6 (Aromatic) | ~7.95 | 2H | d | ³JHH ≈ 8.2 Hz |
| H-3, H-5 (Aromatic) | ~7.70 | 2H | dt | ³JHH ≈ 8.2 Hz, ⁴JHF ≈ 4.0 Hz |
| H-β (CH₃) | ~2.10 | 3H | t | ³JHF ≈ 18.5 Hz |
Note: The multiplicity of H-2, H-6 may show fine splitting due to ⁵JHF upon high resolution.
Experimental Protocol
Achieving a high-quality, interpretable NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.
Part A: NMR Sample Preparation
This protocol ensures a homogenous sample free of contaminants, which is crucial for sharp, well-resolved signals.
-
Material Weighing: Accurately weigh 10-20 mg of 4-(1,1-difluoroethyl)benzaldehyde directly into a clean, dry vial.[6] The use of a sufficient sample amount is vital for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or complex spectra.[7]
-
Solvent Selection & Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.[8] TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. Visual inspection should confirm a clear, particulate-free solution.
-
Filtration and Transfer: To remove any microscopic dust or undissolved particles that can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube.[9] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.
Part B: Data Acquisition Workflow
The following outlines a standard workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum, from sample preparation to final analysis.
Data Interpretation & Structural Verification
A detailed examination of the predicted spectrum provides robust confirmation of the 4-(1,1-difluoroethyl)benzaldehyde structure.
-
Signal at δ ~10.0 ppm (H-α): This downfield singlet integrates to one proton and is characteristic of an aldehydic proton.[1] Its lack of significant coupling confirms its isolation from other protons.
-
Signal at δ ~7.95 ppm (H-2, H-6): This signal integrates to two protons. Its appearance as a doublet with J ≈ 8.2 Hz is due to ortho-coupling with H-3 and H-5, respectively. Its downfield position relative to the other aromatic signal is a direct consequence of being ortho to the highly deshielding aldehyde group.
-
Signal at δ ~7.70 ppm (H-3, H-5): Integrating to two protons, this signal is more complex. The primary splitting is a doublet (J ≈ 8.2 Hz) from ortho-coupling to H-2 and H-6. Each line of this doublet is further split into a triplet by the two equivalent fluorine atoms four bonds away (⁴JHF ≈ 4.0 Hz), resulting in a doublet of triplets. This long-range H-F coupling is a key signature of the difluoroethyl substituent's position.
-
Signal at δ ~2.10 ppm (H-β): This upfield signal integrates to three protons, consistent with a methyl group. Its multiplicity as a triplet is the definitive evidence for its adjacency to the -CF₂- group, with a vicinal coupling constant ³JHF of approximately 18.5 Hz. The magnitude of this coupling is typical for three-bond H-F interactions.[5]
Conclusion
The ¹H NMR spectrum of 4-(1,1-difluoroethyl)benzaldehyde is a rich source of structural information, providing a textbook example of how chemical shifts and coupling patterns can be used for molecular characterization. The deshielding effects of the electron-withdrawing substituents clearly differentiate the aromatic protons, while the distinct multiplicities arising from both ¹H-¹H and ¹H-¹⁹F couplings allow for the unambiguous assignment of all signals. The characteristic triplet of the methyl group and the doublet of triplets in the aromatic region serve as powerful diagnostic markers for the 1,1-difluoroethyl moiety and its placement on the benzaldehyde scaffold. This comprehensive analysis serves as a robust guide for researchers working with fluorinated compounds, highlighting the predictive power of NMR spectroscopy.
References
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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-
Rogue Chem. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
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J. Am. Chem. Soc. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
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Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
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Moodle, Vancouver Island University. NMR Spectroscopy of Benzene Derivatives. [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
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Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
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Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]
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University of California, Berkeley. Small molecule NMR sample preparation. [Link]
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An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 4-(1,1-difluoroethyl)benzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its commercial availability, essential technical specifications, safe handling protocols, and its burgeoning applications in organic synthesis and drug discovery.
Introduction: The Significance of the Difluoroethyl Moiety
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The 1,1-difluoroethyl group, in particular, is of growing interest as a bioisostere for various functional groups. Its unique stereoelectronic properties can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable substituent in the design of novel therapeutics. 4-(1,1-Difluoroethyl)benzaldehyde serves as a crucial starting material for incorporating this valuable moiety into a wide range of molecular scaffolds.
Commercial Availability and Supplier Specifications
While not as ubiquitous as unsubstituted benzaldehyde, 4-(1,1-difluoroethyl)benzaldehyde (CAS No. 55805-22-6) is available from a select number of specialized chemical suppliers. When sourcing this reagent, it is critical to consider purity, available quantities, and the supplier's quality control documentation. Below is a comparative overview of some commercial suppliers.
| Supplier | Purity/Specifications | Available Quantities | Additional Notes |
| Alachem Co., Ltd. | NLT 97% | Research to industrial scale | Provides Certificate of Analysis (COA), Safety Data Sheet (SDS), Route of Synthesis (ROS), and Method of Analysis (MOA) upon request. |
| Accela ChemBio Inc. | ≥95% | Research quantities | Listed as available for R&D use. |
| HANGZHOU LEAP CHEM CO., LTD. | Information available upon request | Research and bulk manufacturing | A specialized fine chemical supplier. |
Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request a certificate of analysis for lot-specific data.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of 4-(1,1-difluoroethyl)benzaldehyde is essential for its effective use in synthesis and for quality control.
Key Properties (Predicted and Experimental):
-
Molecular Formula: C₉H₈F₂O
-
Molecular Weight: 170.16 g/mol
-
Appearance: Likely a colorless to pale yellow liquid
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
Analytical Methods for Quality Control:
Suppliers typically use a combination of analytical techniques to ensure the purity and identity of 4-(1,1-difluoroethyl)benzaldehyde. Researchers should expect to see data from the following methods on a Certificate of Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful technique for structural elucidation and purity assessment. The ¹⁹F NMR spectrum is particularly important for confirming the presence and chemical environment of the difluoroethyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the purity of the compound by separating it from any impurities.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-(1,1-difluoroethyl)benzaldehyde. While a specific Safety Data Sheet (SDS) for this compound is not widely available in public domains, general safety guidelines for aromatic aldehydes should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
For long-term storage, refrigeration may be recommended. Always consult the supplier's specific storage instructions.
Applications in Organic Synthesis and Drug Discovery
The aldehyde functional group is a versatile handle for a wide array of chemical transformations. The presence of the 4-(1,1-difluoroethyl) substituent opens up possibilities for the synthesis of novel compounds with potentially enhanced biological activity.
Key Synthetic Transformations:
The following diagram illustrates some fundamental synthetic pathways utilizing 4-(1,1-difluoroethyl)benzaldehyde as a starting material.
Caption: Key synthetic transformations of 4-(1,1-difluoroethyl)benzaldehyde.
Causality in Experimental Choices:
-
Oxidation: The choice of oxidizing agent (e.g., potassium permanganate for a strong oxidation to the carboxylic acid, or pyridinium chlorochromate for a milder oxidation) will depend on the desired product and the tolerance of other functional groups in the molecule.
-
Reduction: Sodium borohydride is a mild reducing agent suitable for converting the aldehyde to a primary alcohol, while lithium aluminum hydride is a much stronger reducing agent that would also reduce other functional groups like esters or amides if present.
-
Reductive Amination: This powerful reaction allows for the direct synthesis of amines. The choice of the amine and the reducing agent (e.g., sodium triacetoxyborohydride, which is mild and selective) is crucial for the successful synthesis of the target secondary or tertiary amine.
-
Wittig Reaction: This reaction is a cornerstone of alkene synthesis. The choice of the phosphonium ylide determines the structure of the resulting alkene. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides often favor the (Z)-alkene.
-
Aldol Condensation: This classic carbon-carbon bond-forming reaction is essential for building larger molecules. The reaction conditions (base or acid catalysis) can influence the outcome and selectivity of the reaction.
Protocol Example: Reductive Amination
The following is a general, self-validating protocol for the reductive amination of 4-(1,1-difluoroethyl)benzaldehyde.
Caption: A typical experimental workflow for reductive amination.
This protocol is self-validating as the progress of the reaction can be monitored at each key stage (imine formation and final product formation) using standard analytical techniques like TLC or LC-MS.
Conclusion and Future Outlook
4-(1,1-Difluoroethyl)benzaldehyde is a valuable and versatile building block for the introduction of the difluoroethyl group into organic molecules. Its availability from commercial suppliers, coupled with its reactivity as an aromatic aldehyde, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. As the demand for fluorinated organic molecules continues to grow, the importance of reagents like 4-(1,1-difluoroethyl)benzaldehyde is expected to increase, driving further research into its synthesis and applications.
References
At present, specific literature citations for the synthesis and detailed applications of 4-(1,1-Difluoroethyl)benzaldehyde are limited in publicly accessible databases. The references provided below are for general procedures and concepts related to the reactions of benzaldehydes and the importance of fluorination in medicinal chemistry.
-
General Synthesis of Aldehydes and their Reactions
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
The Role of Fluorine in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry and Chemical Biology
- Source: Wiley
-
URL: [Link]
-
Reductive Amination Protocols
- Title: Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride
- Source: Organic Reactions
-
URL: [Link]
-
Wittig Reaction Overviews
- Title: The Wittig Reaction
- Source: Chemical Reviews
-
URL: [Link]
An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzaldehyde: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,1-difluoroethyl)benzaldehyde, a key building block in modern medicinal chemistry. The strategic incorporation of the 1,1-difluoroethyl moiety into aromatic systems can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document delves into the historical context of its development, details established and novel synthetic routes with step-by-step protocols, and explores its applications in the design and discovery of new therapeutic agents.
Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets. The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a valuable substituent due to its unique electronic properties and its role as a bioisostere for other functional groups.
4-(1,1-Difluoroethyl)benzaldehyde serves as a crucial intermediate, providing a versatile scaffold for the synthesis of a wide range of complex molecules. Its aldehyde functionality allows for a plethora of chemical transformations, making it an invaluable tool for drug discovery and development programs.
Physicochemical Properties
| Property | Value |
| CAS Number | 55805-22-6[1] |
| Molecular Formula | C₉H₈F₂O[1] |
| Molecular Weight | 170.16 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Historical Perspective and Discovery
The development of synthetic methodologies for introducing difluoroalkyl groups onto aromatic rings has been an area of active research. While the precise first synthesis of 4-(1,1-difluoroethyl)benzaldehyde is not prominently documented in early literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The increasing recognition of the utility of fluorinated motifs in pharmaceuticals spurred the development of reagents and reactions capable of constructing C-CF₂ bonds. Early methods often relied on harsh conditions and toxic reagents, but significant progress has been made in developing milder and more efficient protocols.
Synthetic Methodologies
The synthesis of 4-(1,1-difluoroethyl)benzaldehyde can be approached through several strategic disconnections. The primary challenge lies in the efficient and selective introduction of the 1,1-difluoroethyl group onto the aromatic ring, followed by the formation or unmasking of the aldehyde functionality.
Synthesis from 4-Acetylbenzaldehyde via Deoxyfluorination
A common and direct approach involves the deoxyfluorination of the corresponding ketone, 4-acetylbenzaldehyde. This method leverages the conversion of a carbonyl group into a gem-difluoride.
Reaction Scheme:
Figure 1: Deoxyfluorination of 4-Acetylbenzaldehyde.
Causality Behind Experimental Choices:
-
Deoxyfluorinating Agents: Diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor®, are commonly employed for this transformation. They are effective at converting ketones to gem-difluorides under relatively mild conditions. The choice between them often depends on safety considerations and substrate compatibility.
-
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive fluorinating agent.
-
Temperature: The reaction is typically initiated at low temperatures (e.g., -78 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol:
-
Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of 4-acetylbenzaldehyde (1.0 eq) in anhydrous DCM.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reagent: A solution of DAST (1.2 eq) in anhydrous DCM is added dropwise to the cooled solution over 30 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford 4-(1,1-difluoroethyl)benzaldehyde.
Synthesis via Cross-Coupling Reactions
Modern synthetic methods offer alternative routes involving the construction of the C-C bond between the aromatic ring and the difluoroethyl group.
Reaction Scheme:
Figure 2: Cross-Coupling approach to 4-(1,1-Difluoroethyl)benzaldehyde.
Causality Behind Experimental Choices:
-
Starting Material: A readily available aryl halide, such as 4-bromobenzaldehyde or a protected version (e.g., an acetal), is used as the electrophilic partner.
-
"CF₂CH₃" Source: A variety of reagents capable of delivering the 1,1-difluoroethyl nucleophile or a precursor have been developed. These can include organometallic reagents or radical precursors.
-
Catalyst: Palladium or copper catalysts are commonly used to facilitate the cross-coupling reaction. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.
Experimental Protocol (Illustrative Example):
-
Setup: To a degassed solution of 4-bromobenzaldehyde acetal (1.0 eq) in an appropriate solvent (e.g., DMF, dioxane), the "CF₂CH₃" source (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a base (e.g., K₂CO₃) (2.0 eq) are added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for several hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Deprotection: The resulting acetal is then hydrolyzed under acidic conditions to yield 4-(1,1-difluoroethyl)benzaldehyde.
-
Purification: The final product is purified by column chromatography.
Spectroscopic Characterization
The structure of 4-(1,1-difluoroethyl)benzaldehyde can be unequivocally confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (a singlet around 10 ppm), the aromatic protons in the para-substituted pattern, and a triplet for the methyl group of the difluoroethyl moiety, which is coupled to the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a quartet corresponding to the two equivalent fluorine atoms coupled to the three protons of the methyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aldehyde carbonyl carbon, the aromatic carbons, and a triplet for the carbon of the CF₂ group due to coupling with the two fluorine atoms.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the aldehyde C=O stretch, typically in the region of 1700-1715 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Development
4-(1,1-Difluoroethyl)benzaldehyde is a valuable building block for the synthesis of various biologically active compounds. The aldehyde group serves as a handle for further functionalization, allowing for its incorporation into diverse molecular scaffolds.
Workflow for Utilizing 4-(1,1-Difluoroethyl)benzaldehyde in Drug Discovery:
Figure 3: Synthetic transformations of 4-(1,1-Difluoroethyl)benzaldehyde.
The introduction of the 4-(1,1-difluoroethyl)phenyl moiety into a drug candidate can lead to:
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group resistant to oxidative metabolism.
-
Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the difluoroethyl group can influence the pKa of nearby functional groups.
-
Conformational Control: The steric bulk of the difluoroethyl group can influence the preferred conformation of a molecule, potentially leading to improved binding to a target protein.
Conclusion
4-(1,1-Difluoroethyl)benzaldehyde is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while presenting some challenges, is achievable through established methodologies. The unique properties conferred by the 1,1-difluoroethyl group make this compound a highly sought-after intermediate for the development of new and improved therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the importance of key fluorinated building blocks like 4-(1,1-difluoroethyl)benzaldehyde is set to increase.
References
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Heterocycles Utilizing 4-(1,1-Difluoroethyl)benzaldehyde
Introduction: The Strategic Role of the Difluoroethyl Moiety in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The difluoromethyl group (CHF₂) and its homolog, the 1,1-difluoroethyl group, are of particular interest. These motifs can serve as bioisosteres for hydroxyl, thiol, or amine groups, enhancing metabolic stability and improving lipophilicity, which can lead to better cell membrane permeability.[5] Furthermore, the CF₂H group can act as a hydrogen bond donor, potentially strengthening interactions with biological targets.[5]
4-(1,1-Difluoroethyl)benzaldehyde is a versatile building block that introduces this valuable fluorinated moiety into a wide array of heterocyclic systems. Its aldehyde functionality serves as a reactive handle for numerous classical and multicomponent reactions, enabling the efficient construction of complex molecular architectures. The electron-withdrawing nature of the 1,1-difluoroethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating reactions such as nucleophilic additions and condensations.
This guide provides detailed protocols for the synthesis of two distinct and medicinally relevant heterocyclic scaffolds—a polysubstituted 2-aminothiophene and a dihydropyrimidinone (DHPM)—using 4-(1,1-Difluoroethyl)benzaldehyde as the key starting material. The methodologies described herein are robust, scalable, and grounded in well-established synthetic transformations, offering researchers a reliable pathway to novel fluorinated compounds for drug discovery programs.
Part 1: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[6][7] This transformation involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[6][8] The resulting 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[8]
Reaction Rationale and Mechanistic Insight
The reaction proceeds through an initial Knoevenagel condensation between 4-(1,1-Difluoroethyl)benzaldehyde and an active methylene nitrile, such as ethyl cyanoacetate, catalyzed by a weak base.[6][9] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[6] The choice of a weak base, such as morpholine or triethylamine, is crucial to promote the initial condensation without inducing self-condensation of the aldehyde.[9][10]
Caption: Workflow for the Gewald Reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-(1,1-difluoroethyl)phenyl)thiophene-3-carboxylate
Materials:
-
4-(1,1-Difluoroethyl)benzaldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol (absolute)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1,1-Difluoroethyl)benzaldehyde (1.84 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Add 30 mL of absolute ethanol to the flask.
-
While stirring, add morpholine (0.87 mL, 10 mol%) dropwise to the reaction mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
For further purification, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography using a hexanes/ethyl acetate gradient.
| Parameter | Value |
| Reactant 1 | 4-(1,1-Difluoroethyl)benzaldehyde |
| Reactant 2 | Ethyl cyanoacetate |
| Reactant 3 | Elemental Sulfur |
| Catalyst | Morpholine |
| Solvent | Ethanol |
| Temperature | Reflux (~78-80 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 1: Summary of Reaction Parameters for the Gewald Synthesis.
Part 2: Synthesis of a Dihydropyrimidinone (DHPM) via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[11][12] This acid-catalyzed, one-pot synthesis involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[11] DHPMs are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[11]
Reaction Rationale and Mechanistic Insight
The Biginelli reaction is believed to proceed through the formation of an acylimine intermediate from the condensation of the aldehyde and urea.[13][14] This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The use of an acid catalyst, such as hydrochloric acid or a Lewis acid like Yb(OTf)₃, is essential for promoting the key condensation steps.[13][15]
Caption: Logical flow of the Biginelli Reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-(1,1-difluoroethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
4-(1,1-Difluoroethyl)benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Cold water
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine 4-(1,1-Difluoroethyl)benzaldehyde (1.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.66 g, 11 mmol) in 25 mL of 95% ethanol.[13]
-
To the stirred mixture, add 5-6 drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 8-10 hours. Monitor the progress of the reaction by TLC (eluent: 1:1 Hexanes/Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel and wash the filter cake with cold water (3 x 20 mL) to remove any unreacted urea and catalyst.[13]
-
To neutralize any remaining acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the product under vacuum to obtain the crude dihydropyrimidinone.
-
The product can be further purified by recrystallization from hot ethanol to yield a white or off-white crystalline solid.
| Parameter | Value |
| Reactant 1 | 4-(1,1-Difluoroethyl)benzaldehyde |
| Reactant 2 | Ethyl acetoacetate |
| Reactant 3 | Urea |
| Catalyst | Concentrated HCl |
| Solvent | 95% Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-10 hours |
| Typical Yield | 60-70% |
Table 2: Summary of Reaction Parameters for the Biginelli Synthesis.
Conclusion
4-(1,1-Difluoroethyl)benzaldehyde is a highly effective and versatile building block for the synthesis of fluorinated heterocyclic compounds. The protocols detailed in this application note for the Gewald and Biginelli reactions provide reliable and scalable methods for accessing novel 2-aminothiophenes and dihydropyrimidinones. These heterocyclic cores, now functionalized with the strategically important 1,1-difluoroethyl group, represent valuable starting points for further synthetic elaboration and are promising candidates for screening in drug discovery and development programs. The inherent reactivity of the aldehyde and the guiding influence of the difluoroethyl group open the door to a vast chemical space of new molecular entities.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug design and discovery. Journal of medicinal chemistry, 57(7), 2832–2842. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879–888. [Link]
-
Sabnis, R. W., Forsch, R. A., & Brashear, K. M. (2001). The Gewald reaction. Sulfur reports, 22(4), 363-404. [Link]
-
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Triphenylphosphine: An efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
-
Ilfahmi, Y. A., & Mulyati, M. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Rasayan Journal of Chemistry, 15(4), 2530-2535. [Link]
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The Strategic Application of 4-(1,1-Difluoroethyl)benzaldehyde in Medicinal Chemistry: Advanced Protocols and Application Notes
Introduction: The Ascendancy of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic profiles of bioactive molecules. This guide provides an in-depth exploration of 4-(1,1-Difluoroethyl)benzaldehyde, a versatile building block that serves as a gateway to a multitude of complex molecular architectures. We will delve into its synthesis, reactivity, and profound impact on drug design, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Importance of the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group, a bioisostere of the hydroxyl, thiol, or acetyl groups, imparts a unique combination of electronic and steric properties to a parent molecule. Its introduction into a phenyl ring, as in 4-(1,1-Difluoroethyl)benzaldehyde, offers several strategic advantages in drug design.
The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of nearby functional groups, alter metabolic pathways, and enhance binding interactions with target proteins. Furthermore, the 1,1-difluoroethyl group can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[1] This is a critical consideration in drug development, as it can lead to improved oral bioavailability and a longer duration of action.
Below is a table summarizing the key physicochemical properties of 4-(1,1-Difluoroethyl)benzaldehyde and the general impact of the 4-(1,1-difluoroethyl)phenyl moiety on drug candidates.
| Property | 4-(1,1-Difluoroethyl)benzaldehyde | Impact of the 4-(1,1-Difluoroethyl)phenyl Moiety on Drug Candidates |
| Molecular Formula | C₉H₈F₂O | - |
| Molecular Weight | 170.16 g/mol | - |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Approx. 220-222 °C | - |
| Reactivity | Electrophilic aldehyde, susceptible to nucleophilic attack | The electron-withdrawing nature of the CF₂ group can increase the reactivity of the aldehyde compared to unsubstituted benzaldehyde. |
| Lipophilicity (logP) | Calculated logP values vary, generally in the range of 2.0-2.5.[2] | Generally increases lipophilicity, which can influence cell permeability and plasma protein binding.[3] |
| Metabolic Stability | Not applicable | Significantly enhances metabolic stability by blocking benzylic oxidation.[1] |
| pKa Modulation | Not applicable | Can lower the pKa of nearby acidic protons or raise the pKa of nearby basic amines due to its inductive effect. |
| Hydrogen Bonding | The fluorine atoms can act as weak hydrogen bond acceptors. | Can participate in specific hydrogen bonding interactions within a protein binding site. |
Synthetic Pathways and Key Reactions
4-(1,1-Difluoroethyl)benzaldehyde serves as a versatile starting material for a wide range of chemical transformations. Its aldehyde functionality provides a reactive handle for nucleophilic additions, reductive aminations, and various condensation and olefination reactions.
Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde
A common synthetic route to 4-(1,1-Difluoroethyl)benzaldehyde involves the fluorination of a suitable precursor, such as 4-acetylbenzaldehyde or a derivative thereof. While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale approach can be conceptualized from related transformations. One potential route involves the conversion of 4-ethylbenzaldehyde to the corresponding gem-difluoro compound via a two-step process involving radical bromination followed by fluorination.
Application Notes & Protocols
The following sections provide detailed, step-by-step protocols for key reactions utilizing 4-(1,1-Difluoroethyl)benzaldehyde as a foundational building block. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to ensure reproducibility.
Protocol 1: Reductive Amination for the Synthesis of Substituted Benzylamines
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[4][5] The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[6] The choice of reducing agent is critical to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent well-suited for this purpose.[4]
Reaction Workflow:
Caption: Reductive Amination Workflow.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-(1,1-Difluoroethyl)benzaldehyde (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the primary or secondary amine (1.0-1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 equiv) can accelerate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired substituted benzylamine.
Causality and Self-Validation:
-
Solvent Choice: Anhydrous aprotic solvents like DCM or DCE are used to prevent the hydrolysis of the imine intermediate and the reducing agent.
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the aldehyde.
-
Temperature Control: The reaction is typically run at room temperature. While gentle heating can sometimes accelerate the reaction, it may also lead to side product formation.
-
Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the difluoroethyl group and the newly formed C-N bond will validate the success of the reaction.
Protocol 2: Wittig and Horner-Wadsworth-Emmons Olefination for Alkene Synthesis
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for converting aldehydes into alkenes with control over the double bond geometry.[7][8][9] The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more reactive and often provides higher E-selectivity.[8][9]
Reaction Workflow:
Caption: Olefination Reaction Workflow.
Detailed Protocol (Horner-Wadsworth-Emmons Reaction):
-
Phosphonate Deprotonation: To a solution of the phosphonate ester (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion (ylide).
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of 4-(1,1-Difluoroethyl)benzaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC (typically 1-4 hours).
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired alkene.
Causality and Self-Validation:
-
Base Selection: A strong, non-nucleophilic base like NaH is ideal for deprotonating the phosphonate ester without competing in a reaction with the aldehyde.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the phosphonate carbanion is a strong base and will be quenched by protic sources.
-
Stereoselectivity: The HWE reaction with stabilized phosphonates typically yields the (E)-alkene as the major product due to thermodynamic control.[8] The stereochemical outcome can be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.
-
Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of vinylic proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.
Protocol 3: Grignard Addition for the Synthesis of Secondary Alcohols
The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[10][11] The addition of a Grignard reagent to 4-(1,1-Difluoroethyl)benzaldehyde provides access to a wide range of chiral secondary alcohols, which are valuable intermediates in drug synthesis.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, place magnesium turnings (1.2 equiv).
-
Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of the appropriate alkyl or aryl halide (1.1 equiv) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Aldehyde Addition: After the Grignard reagent has formed (the magnesium has been consumed), cool the reaction mixture to 0 °C. Add a solution of 4-(1,1-Difluoroethyl)benzaldehyde (1.0 equiv) in anhydrous diethyl ether or THF dropwise via the addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Purification: Extract the mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography.
Causality and Self-Validation:
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be rapidly quenched by water or other protic solvents.[12] All glassware must be rigorously dried, and all solvents must be anhydrous.
-
Initiation: The reaction can sometimes be difficult to initiate. Gentle heating or the addition of a small crystal of iodine can help to start the reaction.
-
Side Reactions: A common side reaction is the Wurtz coupling of the alkyl/aryl halide. This can be minimized by slow addition of the halide to the magnesium.
-
Validation: Successful formation of the secondary alcohol can be confirmed by the disappearance of the aldehyde proton in the ¹H NMR spectrum and the appearance of a new signal for the carbinol proton. IR spectroscopy will show the appearance of a broad O-H stretch.
The Impact of the 4-(1,1-Difluoroethyl)phenyl Moiety on Drug Properties: A Quantitative Perspective
The strategic placement of the 4-(1,1-difluoroethyl)phenyl group can have a predictable and beneficial impact on the pharmacokinetic and pharmacodynamic properties of a drug molecule. The following diagram illustrates the logical relationships between the introduction of this moiety and its effects on key drug attributes.
Caption: Influence of the 4-(1,1-Difluoroethyl)phenyl Moiety on Drug Properties.
Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal
4-(1,1-Difluoroethyl)benzaldehyde has proven to be a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its utility stems from the predictable and beneficial effects of the 1,1-difluoroethyl group on the metabolic stability, lipophilicity, and target engagement of drug candidates. The robust and well-established reactivity of the benzaldehyde moiety allows for its facile incorporation into a wide array of molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of this important building block in their drug discovery endeavors.
References
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Application Notes and Protocols for the Biginelli Reaction with 4-(1,1-Difluoroethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Bioactive Heterocycles
The Biginelli reaction, a one-pot three-component cyclocondensation, has been a cornerstone of heterocyclic chemistry for over a century, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[1][3][4]
The strategic introduction of fluorine into drug candidates is a powerful tool in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] The unique electronic properties of fluorine can improve metabolic stability, membrane permeability, and binding affinity.[5][7] Specifically, the 1,1-difluoroethyl group is a valuable substituent that can serve as a lipophilic hydrogen bond donor and can influence the conformation of the molecule. This application note provides a detailed guide to the synthesis of novel DHPMs incorporating a 4-(1,1-difluoroethyl)phenyl moiety via the Biginelli reaction, offering a gateway to new chemical entities for drug discovery programs.
Mechanistic Rationale: The Acid-Catalyzed Cascade
The Biginelli reaction proceeds through a series of acid-catalyzed bimolecular reactions.[8] While the precise mechanism has been a subject of discussion, the most widely accepted pathway, proposed by Kappe, involves the formation of an N-acyliminium ion intermediate.[4]
The key steps are as follows:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde, in this case, 4-(1,1-difluoroethyl)benzaldehyde, with urea.[9] This step forms a highly electrophilic N-acyliminium ion. The electron-withdrawing nature of the 4-(1,1-difluoroethyl) group may slightly deactivate the aldehyde, potentially requiring slightly more forcing conditions or a more effective catalyst to facilitate this initial step.
-
Nucleophilic Addition: The β-ketoester, such as ethyl acetoacetate, exists in equilibrium with its enol form under acidic conditions. The enol tautomer acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[10]
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization through the nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl group of the β-ketoester moiety. Subsequent dehydration yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[8][10]
Lewis acids or Brønsted acids are commonly employed to catalyze this reaction.[2] Lewis acids, in particular, can play a crucial role in activating the aldehyde and stabilizing the charged intermediates.[11][12]
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of ethyl 4-(4-(1,1-difluoroethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials and Reagents
-
4-(1,1-Difluoroethyl)benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl) or a suitable Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃).[9]
-
Cold water
-
Crushed ice
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
Synthetic Procedure
Caption: Experimental workflow for the Biginelli reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-(1,1-difluoroethyl)benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (12 mmol, 1.2 eq), and urea (15 mmol, 1.5 eq) in 20 mL of absolute ethanol.
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL). Alternatively, a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃, 5 mol%) can be used for potentially higher yields and milder conditions.[9]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:2 v/v).[1] The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting reactant (the aldehyde).
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.[13]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected solid with a small amount of cold water (2 x 10 mL) to remove any unreacted urea and catalyst, followed by a small amount of cold ethanol to remove other impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Purification
For many applications, the crude product obtained after washing is of sufficient purity. However, for obtaining analytically pure material, recrystallization from ethanol or purification by column chromatography on silica gel may be necessary.[13]
Data and Characterization
The synthesized dihydropyrimidinone derivatives should be characterized by standard spectroscopic methods to confirm their structure and purity.[14]
| Parameter | Method | Expected Outcome |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | A sharp melting range is indicative of high purity. |
| Purity | TLC / HPLC | A single spot on TLC or a single peak in the HPLC chromatogram. |
| Structure Elucidation | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Characteristic peaks corresponding to the protons and carbons of the DHPM core and the 4-(1,1-difluoroethyl)phenyl substituent. A characteristic triplet for the CHF₂ group and a quartet for the methyl group attached to the difluoro-substituted carbon in ¹H and ¹³C NMR, respectively. A characteristic signal in the ¹⁹F NMR spectrum. |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | The molecular ion peak corresponding to the calculated molecular weight of the product.[15] |
| Functional Groups | FT-IR Spectroscopy | Characteristic absorption bands for N-H, C=O (ester and urea), and C-F bonds. |
Expected NMR Signals (Illustrative):
-
¹H NMR: Signals for the aromatic protons, the CH proton at the C4 position of the DHPM ring, the NH protons, the methyl group at C6, the ester ethyl group, and the characteristic triplet for the CHF₂ proton.[16]
-
¹³C NMR: Resonances for the aromatic carbons, the carbons of the DHPM core (C2, C4, C5, C6), the ester carbonyl and ethyl carbons, and the carbons of the 1,1-difluoroethyl group.[16]
-
¹⁹F NMR: A characteristic signal for the two equivalent fluorine atoms.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time, using a different catalyst (e.g., moving from a Brønsted acid to a Lewis acid like Yb(OTf)₃ or InCl₃), or employing solvent-free conditions with microwave irradiation, which has been shown to improve yields and reduce reaction times.[9][17]
-
Incomplete Reaction: Ensure anhydrous conditions, as water can interfere with the reaction. The purity of the starting aldehyde is also crucial.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended method for purification.
Conclusion
The Biginelli reaction provides a robust and efficient method for the synthesis of dihydropyrimidinones bearing a 4-(1,1-difluoroethyl)phenyl substituent. These fluorinated heterocyclic compounds are valuable building blocks for the development of novel therapeutic agents. The protocol outlined in this application note is a reliable starting point for the synthesis and can be adapted and optimized for various research and drug discovery applications.
References
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- Ilfahmi, Y. A., & Ardiansah, B. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Molekul, 17(2), 124-131.
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Application Notes: A Detailed Protocol for the Knoevenagel Condensation of 4-(1,1-Difluoroethyl)benzaldehyde with Malonic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Cinnamic Acids
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems from the reaction of an aldehyde or ketone with an active methylene compound.[1][2] This reaction is particularly instrumental in the synthesis of cinnamic acids and their derivatives, which are not merely synthetic intermediates but are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[3][4] The incorporation of fluorine atoms into these molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.
This application note provides a comprehensive, field-proven protocol for the Knoevenagel condensation of 4-(1,1-Difluoroethyl)benzaldehyde with malonic acid. The presence of the electron-withdrawing 1,1-difluoroethyl group on the benzaldehyde ring is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby facilitating a more facile condensation compared to unsubstituted benzaldehyde.[5] We will detail the classic Doebner modification, a robust method that utilizes pyridine as the solvent and a catalytic amount of piperidine, which conveniently also promotes the in-situ decarboxylation of the intermediate to yield the desired (E)-3-(4-(1,1-difluoroethyl)phenyl)acrylic acid.[6]
Reaction Mechanism and Rationale
The Knoevenagel condensation, in this context, proceeds through a series of well-understood steps. The selection of the Doebner conditions is a strategic choice rooted in its reliability and efficiency for this class of reactions.
-
Deprotonation: Piperidine, a weak base, deprotonates the active methylene protons of malonic acid to form a nucleophilic enolate.[1]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of 4-(1,1-Difluoroethyl)benzaldehyde. The strong electron-withdrawing nature of the difluoroethyl group makes this carbonyl carbon particularly susceptible to nucleophilic attack.
-
Aldol Addition and Dehydration: A tetrahedral intermediate is formed, which then undergoes dehydration to yield a stable, conjugated α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Under the thermal conditions of the reaction and in the presence of pyridine, the dicarboxylic acid intermediate readily undergoes decarboxylation to afford the final cinnamic acid derivative.[6]
Caption: Mechanism of the Doebner-Knoevenagel Condensation.
Materials and Methods
Reagents and Equipment
| Reagent | Purity | Supplier | CAS No. |
| 4-(1,1-Difluoroethyl)benzaldehyde | ≥97% | Hangzhou Leap Chem Co., Ltd. | 55805-22-6 |
| Malonic Acid | ≥99% | Sigma-Aldrich | 141-82-2 |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 110-86-1 |
| Piperidine | 99% | Sigma-Aldrich | 110-89-4 |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 |
| Ethanol | 95% | Fisher Scientific | 64-17-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is based on established Doebner condensation procedures for electron-deficient benzaldehydes.[7]
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(1,1-Difluoroethyl)benzaldehyde (5.00 g, 29.4 mmol, 1.0 equiv) and malonic acid (3.67 g, 35.3 mmol, 1.2 equiv).
-
Solvent Addition: Add 25 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the solids dissolve.
-
Catalyst Addition: To the stirred solution, add piperidine (0.25 mL, 2.5 mmol, 0.085 equiv) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 20 mL of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 30 mL) to remove any remaining pyridine hydrochloride.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water (1:1).
-
Drying: Dry the purified product under vacuum to a constant weight.
Expected Results and Characterization
The expected product is (E)-3-(4-(1,1-difluoroethyl)phenyl)acrylic acid. The yield of the purified product is anticipated to be in the range of 75-85%.
Characterization Data (Predicted, based on similar structures):
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 160-170 °C (This is an estimate and should be determined experimentally) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, COOH), 7.8-7.6 (m, 4H, Ar-H), 7.0 (t, J=56 Hz, 1H, CHF₂), 6.6 (d, J=16 Hz, 1H, =CH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.0 (C=O), 143.0, 138.0, 132.0, 129.0, 126.0, 120.0 (Ar-C and C=C), 116.0 (t, J=238 Hz, CF₂) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -95.0 (d, J=56 Hz) |
| IR (KBr, cm⁻¹) | 3100-2900 (br, O-H), 1690 (C=O), 1630 (C=C), 1100-1000 (C-F) |
| Mass Spectrometry (ESI-) | m/z [M-H]⁻ calculated for C₁₁H₉F₂O₂: 211.05; found: 211.05 |
Troubleshooting
-
Low Yield: Ensure all reagents are of high purity and the pyridine is anhydrous. Incomplete reaction can be addressed by extending the reflux time.
-
Product Contamination: Inefficient washing during the work-up can leave pyridine hydrochloride in the product. Ensure thorough washing with cold water. If the product is oily, it may be due to incomplete reaction or the presence of byproducts; in such cases, purification by column chromatography (silica gel, hexanes:ethyl acetate gradient) may be necessary.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Pyridine is a toxic and flammable liquid. Avoid inhalation and contact with skin.
-
Piperidine is a corrosive and flammable liquid. Handle with care.
-
Concentrated hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a detailed and reliable protocol for the Knoevenagel condensation of 4-(1,1-Difluoroethyl)benzaldehyde with malonic acid to synthesize the corresponding fluorinated cinnamic acid. The use of Doebner conditions offers a straightforward and efficient method for this transformation. The resulting product is a valuable building block for the development of novel pharmaceuticals and other functional materials.
References
-
(E)-3-(4-(Trifluoromethyl)phenyl)acrylic Acid. Pharmaffiliates. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Cinnamic acid derivatives. The Pharma Innovation Journal. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. Journal of the Indian Chemical Society. [Link]
-
A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. [Link]
-
Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. [Link]
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Application Notes & Protocols: Strategic Use of Difluoroethyl Groups in Drug Design
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond Classical Fluorination
For decades, the strategic incorporation of fluorine has been a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] While single fluorine atoms and the trifluoromethyl (-CF3) group are well-established motifs, the difluoroethyl group (-CH2CF2H and -CF2CH3 isomers) has emerged as a nuanced and highly versatile functional group. Its unique electronic properties allow it to serve as a bioisostere for common functionalities, enhance metabolic stability, and fine-tune molecular interactions in ways that are distinct from other fluorinated moieties.[3][4][5]
This guide provides an in-depth exploration of the strategic applications of the difluoroethyl group, moving beyond theoretical concepts to offer actionable insights and detailed experimental protocols for the practicing medicinal chemist. We will delve into the causality behind its effects and provide self-validating protocols to empower researchers in their drug discovery efforts.
Part 1: Physicochemical and Pharmacokinetic Modulation
The difluoroethyl group exerts profound effects on a molecule's properties, primarily through a combination of strong inductive electron withdrawal and the unique ability of the C-H bond on a difluorinated carbon to act as a hydrogen bond donor.[3][6]
Section 1.1: Modulating Lipophilicity and Hydrogen Bonding
A common misconception is that all fluorination increases lipophilicity. The difluoromethyl (-CHF2) group, in particular, can act as a "lipophilic hydrogen bond donor," a rare and valuable property.[3][7][8] This allows it to engage in hydrogen bonding interactions with target proteins, similar to a hydroxyl or thiol group, while not introducing the metabolic liabilities often associated with these groups.[3][4][5] This dual nature allows for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Causality: The two highly electronegative fluorine atoms polarize the adjacent C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[9] This interaction can be crucial for target affinity and specificity.[3] Simultaneously, the fluorine atoms shield the polar C-H bond, contributing to an overall increase in lipophilicity compared to a non-fluorinated analogue, though generally less than a -CF3 group.[5]
Data Presentation: Impact of Difluoroethyl Groups on Lipophilicity
| Compound Pair | Parent Moiety | Analogue Moiety | ΔLogP (Analogue - Parent) | Key Observation |
| Ethylbenzene vs. (2,2-Difluoroethyl)benzene | -CH2CH3 | -CH2CF2H | +0.8 to +1.2 | Significant increase in lipophilicity. |
| Anisole vs. (Difluoromethoxy)benzene | -OCH3 | -OCHF2 | +0.5 to +0.7 | Blocks O-dealkylation, moderately increases LogP. |
| Toluene vs. (Difluoromethyl)benzene | -CH3 | -CHF2 | +0.6 to +0.9 | Bioisostere for methyl, adds H-bond donor capability. |
Note: ΔLogP values are approximate and can vary based on the specific molecular scaffold and measurement conditions.
Section 1.2: Enhancing Metabolic Stability
One of the most powerful applications of the difluoroethyl group is to block metabolic "hot spots."[2] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often target electron-rich and sterically accessible sites, such as the terminal methyl group of an ethyl ether (O-dealkylation) or a benzylic position.
Causality: Replacing a metabolically labile C-H bond with a C-F bond is effective because the C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a C-H bond (~100 kcal/mol). Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds towards oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO).[10][11] Placing the -CF2H group at a site of metabolism effectively shields it from enzymatic attack.
Visualization: Metabolic Blocking Strategy
The following diagram illustrates how a difluoroethyl group can block the common metabolic pathway of O-dealkylation.
Caption: Blocking O-dealkylation with a difluoroethyl group.
Part 2: Synthetic Protocols for Introduction of Difluoroethyl Groups
The successful application of these principles relies on robust and accessible synthetic methods. While numerous specialized reagents exist, we will focus on two common, field-proven strategies.
Protocol 2.1: Nucleophilic Difluoromethylation of Carbonyls
This protocol details the addition of a difluoromethyl nucleophile, generated in situ from (Difluoromethyl)trimethylsilane (TMSCHF2), to an aldehyde or ketone. This method is advantageous for its relatively mild conditions and commercial availability of the reagent.[7]
Self-Validating System: The reaction progress can be reliably monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting carbonyl compound. The final product is readily characterized by 19F NMR, which should show a characteristic triplet, and 1H NMR, showing a triplet of doublets for the -CHF2 proton.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the carbonyl substrate (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add (Difluoromethyl)trimethylsilane (TMSCHF2, 1.5 eq) via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise over 5 minutes. The reaction is often exothermic; maintain the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2.2: O-Difluoromethylation of Phenols
This protocol uses sodium chlorodifluoroacetate as a stable, easy-to-handle difluorocarbene precursor for the difluoromethylation of phenols.[12] This method is scalable and avoids the use of gaseous reagents.[12]
Self-Validating System: Reaction completion is monitored by TLC or LC-MS. The product can be confirmed by the disappearance of the phenolic -OH peak in the 1H NMR and the appearance of a triplet in the 1H NMR for the -OCHF2 proton, coupled with a corresponding signal in the 19F NMR spectrum.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), sodium chlorodifluoroacetate (2.0 eq), potassium carbonate (K2CO3, 2.5 eq), and dimethylformamide (DMF, 0.3 M).
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.[12] The reaction may take 4-12 hours. For TLC sampling, a drop of the reaction mixture is diluted in ethyl acetate and washed with 1M HCl before spotting.[12]
-
Cooling & Quenching: After completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
Workup: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by silica gel chromatography.
Visualization: General Synthetic Workflow
Caption: A generalized workflow for difluoroethylation reactions.
Conclusion
The difluoroethyl group is a powerful and multifaceted tool in the medicinal chemist's arsenal. Its ability to serve as a lipophilic hydrogen bond donor, a metabolically stable bioisostere, and a modulator of pKa provides a sophisticated means to overcome common drug design challenges. By understanding the underlying physicochemical principles and employing robust synthetic protocols, researchers can strategically leverage the unique properties of the difluoroethyl group to design safer and more effective medicines.
References
-
Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters - ACS Publications. Available at: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Available at: [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. Available at: [Link]
-
A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... ResearchGate. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]
-
1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances (RSC Publishing). Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Available at: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses Procedure. Available at: [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. Available at: [Link]
-
1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PMC - NIH. Available at: [Link]
-
Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. Available at: [Link]
-
The Dark Side of Fluorine. PMC - NIH. Available at: [Link]
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Application Notes: Catalytic Conversion of 4-(1,1-Difluoroethyl)benzaldehyde
Abstract: This document provides a comprehensive technical guide on the catalytic conversion of 4-(1,1-difluoroethyl)benzaldehyde, a valuable building block in medicinal and materials chemistry. We detail field-proven protocols for key transformations including catalytic reduction, asymmetric alkylation, oxidation, and olefination. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the role of the gem-difluoroethyl moiety in modulating reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile fluorinated aldehyde in their synthetic programs.
Introduction: The Strategic Value of the 4-(1,1-Difluoroethyl)phenyl Moiety
The selective incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The gem-difluoroalkyl group (CF₂) is a particularly valuable motif, often serving as a bioisostere for carbonyls or other functional groups, while enhancing metabolic stability, binding affinity, and lipophilicity.[1] The compound 4-(1,1-difluoroethyl)benzaldehyde combines this strategic fluorine motif with a versatile aldehyde handle, making it a powerful intermediate for the synthesis of complex molecular architectures.
The presence of the strongly electron-withdrawing 1,1-difluoroethyl group significantly influences the reactivity of the aromatic ring and the aldehyde. It enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, this electronic effect must be carefully considered when designing catalytic transformations. This guide outlines robust and reproducible catalytic protocols that harness the unique properties of this substrate for common and high-value chemical conversions.
Catalytic Reduction to [4-(1,1-Difluoroethyl)phenyl]methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a key intermediate for ether and ester synthesis or for use in coupling reactions. Catalytic transfer hydrogenation offers a mild, efficient, and scalable method that avoids the use of high-pressure hydrogen gas.
Scientific Rationale
Palladium-catalyzed reductions using silanes as a hydride source are well-established for their high efficiency and functional group tolerance.[2] Polymethylhydrosiloxane (PMHS) is an inexpensive, stable, and easy-to-handle reducing agent. The catalytic cycle involves the oxidative addition of the silane to a Pd(0) species, followed by coordination of the aldehyde and subsequent hydride transfer to the carbonyl carbon. The strong electron-withdrawing nature of the 4-(1,1-difluoroethyl) group activates the aldehyde, often leading to rapid and clean conversion under mild conditions.
Experimental Protocol: Pd-Catalyzed Silane Reduction
-
Reagent Preparation:
-
Prepare a stock solution of the palladium catalyst, e.g., Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)), at 10 mg/mL in anhydrous toluene.
-
Ensure 4-(1,1-difluoroethyl)benzaldehyde is pure and dry.
-
Use freshly opened polymethylhydrosiloxane (PMHS).
-
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(1,1-difluoroethyl)benzaldehyde (1.0 eq, e.g., 184 mg, 1.0 mmol).
-
Dissolve the aldehyde in anhydrous toluene (5 mL).
-
Add the Pd(PPh₃)₄ catalyst solution (2 mol%, e.g., 231 mg of the stock solution, 0.02 mmol).
-
Add PMHS (2.0 eq) dropwise to the stirring solution at room temperature.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield [4-(1,1-difluoroethyl)phenyl]methanol.
-
Data Summary
| Catalyst | Reductant | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2 mol%) | PMHS (2 eq) | 25 | 1-3 | >95 |
| Pd/C (5 mol%) | H₂ (1 atm) | 25 | 4-8 | >98 |
| Cu Nanoclusters (5 mol%) | H₂ (1 atm) | 40 | 6-12 | 90-99[3] |
Catalytic Asymmetric Alkylation for Chiral Alcohols
The enantioselective addition of organometallic reagents to aldehydes is a paramount strategy for constructing chiral secondary alcohols, which are privileged scaffolds in pharmaceuticals. The reaction of 4-(1,1-difluoroethyl)benzaldehyde with diethylzinc, catalyzed by a chiral ligand, provides a reliable route to optically active 1-[4-(1,1-difluoroethyl)phenyl]propan-1-ol.
Scientific Rationale
This transformation relies on the in-situ formation of a chiral catalyst by reacting diethylzinc with a chiral amino alcohol ligand.[4] The ligand coordinates to the zinc atom, creating a sterically defined chiral environment. The aldehyde then coordinates to this complex in a preferred orientation to minimize steric hindrance, exposing one of its enantiotopic faces to the ethyl group for nucleophilic attack. Ligands derived from natural products like (-)-camphor, such as (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB), are highly effective. The addition of titanium tetraisopropoxide (Ti(OiPr)₄) can act as a Lewis acid to further activate the aldehyde and accelerate the reaction.[5]
Experimental Protocol: (-)-DAIB-Catalyzed Diethylzinc Addition
-
Reagent Preparation:
-
All glassware must be rigorously oven- or flame-dried. All manipulations should be performed under an inert atmosphere (N₂ or Ar).
-
Use anhydrous toluene as the solvent.
-
Prepare a solution of (-)-DAIB (8 mol%) in anhydrous toluene.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the (-)-DAIB solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.1 M solution in toluene, 2.0 eq) to the ligand solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve 4-(1,1-difluoroethyl)benzaldehyde (1.0 eq) in anhydrous toluene.
-
Add the aldehyde solution dropwise via syringe to the catalyst mixture at 0 °C.[6]
-
-
Reaction Execution & Monitoring:
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[6]
-
Monitor the reaction by TLC (quench a small aliquot with saturated NH₄Cl solution before spotting).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Summary
| Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |
| (-)-DAIB | 8 | 0 to RT | 16-24 | 85-95 | >95 |
| (1R,2S)-N-methylephedrine | 10 | 0 to RT | 24 | 80-90 | ~90 |
| TADDOL | 5 | 0 | 12 | >90 | >98 |
Catalytic Oxidation to 4-(1,1-Difluoroethyl)benzoic Acid
The oxidation of the aldehyde to a carboxylic acid provides another critical synthetic intermediate, useful for amide couplings and esterifications. Modern catalytic methods allow this transformation to occur under mild conditions, avoiding harsh and stoichiometric metal oxidants.
Scientific Rationale
The oxidation of aldehydes to carboxylic acids can be efficiently achieved using sodium chlorite (NaClO₂) as the terminal oxidant.[7] The reaction is often catalyzed by transition metal complexes or can be facilitated by a buffer system that generates chlorine dioxide in situ. Manganese(III) complexes have been shown to be effective catalysts, providing high yields and selectivity.[7] This method is advantageous due to its mild conditions and tolerance of various functional groups. An alternative green chemistry approach uses N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen (from air) as the ultimate oxidant.[8]
Experimental Protocol: Mn(III)-Catalyzed NaClO₂ Oxidation
-
Reagent Preparation:
-
Prepare a buffer solution of sodium dihydrogen phosphate (NaH₂PO₄).
-
The Mn(III) catalyst (e.g., Mn(salen)Cl) can be synthesized or purchased.
-
-
Reaction Setup:
-
Dissolve 4-(1,1-difluoroethyl)benzaldehyde (1.0 eq) in a mixture of acetonitrile and the NaH₂PO₄ buffer solution.
-
Add sodium chlorite (NaClO₂, 1.5 eq).
-
Add the Mn(III) catalyst (1-5 mol%).
-
-
Reaction Execution & Monitoring:
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the yellow color of ClO₂ disappears.
-
Acidify the aqueous layer with 2 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Recrystallize or purify by column chromatography to obtain 4-(1,1-difluoroethyl)benzoic acid.
-
Catalytic Olefination via the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from aldehydes, particularly for generating (E)-alkenes with high stereoselectivity.[9] The reaction uses a phosphonate carbanion, and the water-soluble phosphate byproduct simplifies purification.
Scientific Rationale
The HWE reaction begins with the deprotonation of a phosphonate ester using a base (e.g., NaH, NaOEt) to form a nucleophilic phosphonate carbanion.[10] This carbanion then attacks the electrophilic carbonyl carbon of 4-(1,1-difluoroethyl)benzaldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a dialkyl phosphate salt.[10] The use of stabilized phosphonates (e.g., those with an adjacent ester group like triethyl phosphonoacetate) typically results in a strong preference for the thermodynamically more stable (E)-alkene.[11]
Experimental Protocol: HWE Olefination
-
Reagent Preparation:
-
Dry the solvent (e.g., THF) over molecular sieves or by distillation.
-
Handle sodium hydride (NaH, 60% dispersion in mineral oil) with care under an inert atmosphere.
-
-
Reaction Setup:
-
To a dry, three-neck flask under nitrogen, add NaH (1.2 eq).
-
Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add dry THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Stir until hydrogen evolution ceases and a clear solution of the ylide forms.
-
-
Reaction Execution & Monitoring:
-
Add a solution of 4-(1,1-difluoroethyl)benzaldehyde (1.0 eq) in dry THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor for the disappearance of the aldehyde by TLC.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to afford the ethyl (E)-3-[4-(1,1-difluoroethyl)phenyl]acrylate.
-
References
-
Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]
-
Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (2023). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 11(5), 2012-2023. [Link]
-
Reisman, S. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
van der Pijl, F., van der Vlugt, J. I., Vogt, D., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4336-4340. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
A.A. F., & D.J. D. (2020). Applications of gem‐difluoro olefins in medicinal chemistry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. [Table]. ResearchGate. [Link]
-
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]
-
Sang, Z., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis. [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
D'hooghe, M., et al. (2022). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. [Link]
-
de Vries, J. G. (n.d.). Reduction of Aldehydes. Science of Synthesis. [Link]
-
ResearchGate. (2018). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
G. T., & F. P. (2018). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. National Institutes of Health. [Link]
-
Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Bauer, T., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]
-
Arkat USA. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]
-
ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Choi, J.-K., et al. (n.d.). Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. Semantic Scholar. [Link]
-
Slideshare. (2018). Horner-Wadsworth-Emmons reaction. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. National Institutes of Health. [Link]
-
Allemann, C., et al. (2004). The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]
-
ACS Publications. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. [Link]
-
Khan Academy. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
JoVE. (n.d.). Video: Base-Catalyzed Aldol Addition Reaction. [Link]
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(1,1-Difluoroethyl)benzaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in crude 4-(1,1-Difluoroethyl)benzaldehyde?
A1: Based on plausible synthetic routes, such as the formylation of (1,1-difluoroethyl)benzene or the difluoroethylation of a protected benzaldehyde, the following impurities are anticipated:
-
Unreacted Starting Materials: Residual (1,1-difluoroethyl)benzene or the starting benzaldehyde derivative.
-
Isomeric Impurities: Ortho- and meta-isomers of 4-(1,1-Difluoroethyl)benzaldehyde may form depending on the directing effects of the substituents during synthesis.
-
Oxidation Product: The aldehyde functionality is susceptible to oxidation, leading to the formation of 4-(1,1-Difluoroethyl)benzoic acid. This is often indicated by a decrease in the pH of the crude product.
-
By-products from Synthesis: Depending on the specific reagents used, by-products from side reactions can be present. For example, if a Grignard reagent is used for the introduction of the ethyl group, followed by fluorination, residual Grignard salts or by-products from their quenching might be present.
Q2: How should I store purified 4-(1,1-Difluoroethyl)benzaldehyde to maintain its purity?
A2: To ensure the long-term stability of the purified compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably -20°C. The container should be tightly sealed to prevent exposure to air and moisture, which can lead to oxidation of the aldehyde to the corresponding carboxylic acid.
Q3: My purified 4-(1,1-Difluoroethyl)benzaldehyde is a yellow oil, but I expected a colorless liquid. What does this indicate?
A3: A yellow or brownish hue can be indicative of trace impurities, which may include polymeric materials or degradation products. If the discoloration is significant, further purification by column chromatography or vacuum distillation is recommended to achieve a higher purity product.
Q4: What are the best analytical techniques to assess the purity of 4-(1,1-Difluoroethyl)benzaldehyde?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components, allowing for the identification and quantification of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities with distinct spectral signatures. The aldehyde proton should appear as a singlet around 10 ppm in the ¹H NMR spectrum.
Troubleshooting and Optimization Guides
Vacuum Distillation
Vacuum distillation is a primary method for purifying liquid aldehydes by separating them based on their boiling points.
Troubleshooting Guide for Vacuum Distillation
| Problem | Potential Cause(s) | Solution(s) |
| Product is not distilling at the expected temperature/pressure. | - Inaccurate vacuum gauge reading.- Leaks in the distillation apparatus.- Presence of high-boiling point impurities. | - Calibrate or replace the vacuum gauge.- Check all joints and seals for leaks using a high-vacuum grease.- If the product is confirmed to be present, a higher vacuum (lower pressure) or a slightly higher temperature may be necessary. |
| Product darkens or decomposes in the distillation flask. | - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Prolonged heating. | - Utilize a higher vacuum to lower the boiling point.- Wash the crude product with a dilute sodium bicarbonate solution to neutralize acidic impurities, followed by a water wash and thorough drying before distillation.- Ensure efficient and even heating with a heating mantle and minimize the distillation time. |
| Bumping or uneven boiling. | - Absence of boiling chips or inadequate stirring.- Overheating of the flask bottom. | - Add fresh boiling chips or use a magnetic stir bar.- Use a heating mantle with a stirrer and ensure the flask is not overheated. |
Experimental Protocol: Vacuum Distillation of 4-(1,1-Difluoroethyl)benzaldehyde
-
Preparation: Assemble a clean, dry vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Add the crude 4-(1,1-Difluoroethyl)benzaldehyde and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point of the related compound 4-ethylbenzaldehyde is 220-222°C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.
-
Completion: Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the flask.
-
Storage: Transfer the purified product to a clean, dry, and inert-gas-flushed container for storage.
Caption: Vacuum distillation workflow.
Column Chromatography
Column chromatography is effective for separating compounds with different polarities.
Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A good solvent system will give the target compound an Rf value of 0.2-0.4. |
| Product elutes too quickly or too slowly. | - Solvent system is too polar or not polar enough. | - Adjust the solvent polarity. Increase the proportion of the more polar solvent to elute the compound faster, or decrease it to slow it down. |
| Bands are broad or streaking. | - Column was not packed properly.- Sample was not loaded correctly.- Sample is not stable on silica gel. | - Ensure the silica gel is packed uniformly without air bubbles.- Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band.- Consider using a different stationary phase, such as alumina. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or nitrogen gas) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(1,1-Difluoroethyl)benzaldehyde.
Caption: Flash chromatography workflow.
Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective purification method.
Troubleshooting Guide for Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution.- Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of the product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to minimize the solubility of the product. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but insoluble when cold. Common solvent pairs include ethanol/water and hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Caption: Recrystallization workflow.
Purity Assessment: A Comparative Overview
| Analytical Method | Principle | Information Provided | Typical Application |
| TLC | Differential partitioning between a stationary and mobile phase. | Qualitative assessment of the number of components. | Quick reaction monitoring and solvent system selection for column chromatography. |
| GC-MS | Separation by boiling point and mass-to-charge ratio analysis. | Identification and quantification of volatile impurities. | Analysis of residual starting materials and volatile by-products. |
| HPLC | Separation by polarity. | Quantification of the main component and non-volatile impurities. | Purity determination and analysis of isomeric impurities. |
| NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information and quantification of impurities. | Structural confirmation and identification of unknown impurities. |
References
- CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
Blue Light Promoted Difluoroalkylation of Aryl Ketones: Synthesis of Quaternary Alkyl Difluorides and Tetrasubstituted Monofluoroalkenes. PubMed. [Link]
- CN102026955A - Process for purifying an alpha-keto ester.
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [http://www.orgsyn.org/demo.aspx?prep=v85p0001]([Link]
Technical Support Center: Column Chromatography for Fluorinated Compound Purification
Welcome to the technical support center for the purification of fluorinated compounds using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with these molecules. The high electronegativity and unique steric and electronic properties of fluorine atoms impart behaviors that often render standard chromatographic protocols ineffective. This resource provides in-depth, field-proven insights to navigate these complexities, moving beyond generic advice to explain the causality behind experimental choices.
The Unique Nature of Fluorinated Compounds in Chromatography
Fluorinated compounds often exhibit properties that are distinct from their hydrocarbon analogs. The introduction of fluorine can significantly alter a molecule's polarity, dipole moment, and intermolecular interactions. A key concept to grasp is "fluorophilicity," which describes the tendency of highly fluorinated compounds to preferentially interact with other fluorinated molecules and phases, while showing an aversion to both hydrocarbons and polar, aqueous environments. This "triphasic" behavior is fundamental to understanding and troubleshooting their separation. Heavily fluorinated molecules, for instance, have unique partitioning properties between fluorocarbon and hydrocarbon solvents.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing purification methods for fluorinated compounds.
Stationary Phase Selection
Q1: My fluorinated compound co-elutes with impurities on a standard C18 column. What should I try next?
A: This is a classic issue. While C18 columns are workhorses for reversed-phase chromatography, their primary separation mechanism is based on hydrophobic interactions, which can be insufficient for fluorinated compounds.[2][3] You have several options, each offering a different selectivity:
-
Fluorinated Stationary Phases: These are often the best choice. They provide an alternative and complementary separation to C8 or C18 columns and can lead to different elution orders, enhancing selectivity for difficult separations.[2] There are two main types:
-
Perfluoroalkyl Phases (e.g., C8F17): These phases leverage fluorophilic interactions. They are particularly effective for separating halogenated compounds and can exhibit shape selectivity for positional isomers.[3][4] Highly fluorinated analytes are often retained longer on these columns compared to their non-fluorinated counterparts when using hydrocarbon-based mobile phases.[1][2]
-
Pentafluorophenyl (PFP) Phases: PFP phases are highly versatile and offer multiple retention mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, charge transfer, and ion-exchange interactions.[3][5] They are particularly effective for separating aromatic and polar compounds and often show enhanced retention for basic analytes due to ion-exchange interactions.[5]
-
-
Standard Silica Gel (Normal Phase): For less polar fluorinated compounds, traditional silica gel chromatography can be effective. However, be aware of potential issues with compound stability on acidic silica.
Q2: Can I use standard silica gel for my fluorinated compound in normal-phase chromatography?
A: Yes, and it is often a good starting point, especially if your compound is not particularly polar. A notable example is the purification of fluorinated rubrene derivatives, which was successfully achieved using silica column chromatography.[6] However, you must be cautious. The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.[7] If you observe streaking, new spots on your TLC plate after spotting, or low recovery, your compound may be unstable on silica.
Q3: What is the fundamental difference in selectivity between a perfluoroalkyl and a PFP phase?
A: The primary difference lies in their interaction mechanisms:
| Stationary Phase | Primary Interaction Mechanisms | Best Suited For |
| Perfluoroalkyl (e.g., FluoroFlash) | Fluorophilic ("like-dissolves-like") interactions, some hydrophobic interactions. | Highly fluorinated compounds, separating fluorinated from non-fluorinated molecules, isomers.[1][2][3] |
| Pentafluorophenyl (PFP) | π-π interactions, dipole-dipole, charge transfer, ion-exchange, and hydrophobic interactions. | Aromatic compounds, positional isomers, polar analytes, basic compounds.[3][5] |
PFP phases offer a more complex set of interactions, making them a powerful tool for achieving orthogonal selectivity compared to both C18 and perfluoroalkyl phases.[5]
Mobile Phase Selection
Q4: What are the best mobile phases for purifying fluorinated compounds on a fluorinated column?
A: The choice of mobile phase is critical and depends on the stationary phase.[1] The principle of "like-dissolves-like" is a good starting point.
-
On a fluorinated stationary phase: Using a mobile phase with a fluorinated component, such as 2,2,2-trifluoroethanol (TFE), can enhance the retention and separation of fluorinated compounds.[8] This is due to the strong adsorption of TFE molecules onto the fluorinated phase, which alters the surface energy.[2]
-
On a hydrocarbon stationary phase (e.g., C18): Interestingly, using a fluorinated eluent can also provide better separation of fluorinated from non-fluorinated compounds on a standard C18 column.[1] This is attributed to the aversion of the hydrocarbon stationary phase to the fluorinated eluent, which can modulate the interactions with the analytes.[1]
Q5: How does the water content in a reversed-phase mobile phase affect the separation of my radiolabeled [¹⁸F] compound?
A: For radiolabeled compounds like those used in PET imaging, the behavior of free [¹⁸F]fluoride is a significant concern during analysis (e.g., by radio-TLC). In mobile phases with low water content, [¹⁸F]fluoride typically remains at the origin of a silica TLC plate. However, as the water content increases (e.g., to ≥40-50%), the [¹⁸F]fluoride can start to migrate, sometimes even splitting into two distinct bands.[9] At very high water content (≥80%), it may move to the solvent front, where the desired radiopharmaceutical is often expected, leading to potential misinterpretation of radiochemical purity.[9]
Fluorous Solid-Phase Extraction (F-SPE)
Q6: I have a complex reaction mixture. I've heard of fluorous tagging. What is it and when should I use it?
A: Fluorous tagging is a powerful purification strategy that falls under the umbrella of phase-tag methods.[10] It involves covalently attaching a heavily fluorinated tag (e.g., a perfluoroalkyl chain) to your molecule of interest. This tag imparts a strong "fluorophilic" character to the molecule, allowing for its selective retention on a fluorous stationary phase (fluorous silica gel).[10]
This technique, known as Fluorous Solid-Phase Extraction (F-SPE), is exceptionally useful for:
-
Purifying target compounds from complex reaction mixtures.
-
Simplifying the removal of excess reagents or byproducts if they are tagged instead of the product.
-
Streamlining multi-step syntheses by purifying intermediates without traditional column chromatography at each stage.[11]
The separation is typically a simple two-step process: non-fluorinated compounds are washed off with a fluorophobic solvent (like methanol/water or acetonitrile/water), and the tagged compound is then eluted with a fluorophilic solvent (like TFE or perfluorohexanes).[10][12]
Q7: After F-SPE, how do I remove the fluorous tag?
A: The fluorous tag is attached via a linker that is designed to be cleaved under specific conditions. The choice of linker and cleavage strategy depends on the stability of your target molecule. Common strategies include cleavage by acid (e.g., TFA), base, reduction, or oxidation. It is crucial to select a cleavage method that does not affect the integrity of your final compound.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in the chromatography of fluorinated compounds.
Problem: Poor or No Separation
| Potential Cause | Explanation & Validation | Solution |
| Incorrect Stationary Phase | Your fluorinated analyte and impurities have similar hydrophobicity, leading to co-elution on a C18 column. The unique electronic nature of your compound is not being exploited. | Switch to an orthogonal stationary phase. If your compound is aromatic, a PFP column is an excellent choice to leverage π-π and dipole interactions.[5] If your compound is highly fluorinated, a perfluoroalkyl column will maximize fluorophilic interactions.[2][4] |
| Suboptimal Mobile Phase | The mobile phase is not providing enough selectivity. Small changes in solvent composition can have a large impact on fluorinated compounds. | Modify the mobile phase. Systematically vary the solvent strength. If using a PFP column with basic analytes, ensure the mobile phase pH is controlled and consider adding a competing ion (e.g., ammonium formate) to modulate ion-exchange interactions.[5] For fluorinated phases, consider adding a fluorinated alcohol like TFE to the mobile phase.[2][8] |
| Compound is Unstable on Silica | You observe new spots on TLC after letting the plate sit for a while, or you see a streak coming from the baseline. This indicates on-plate degradation.[7] | Deactivate the silica. Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine or ammonia to neutralize acidic sites. Alternatively, use a commercially available deactivated silica or switch to a different stationary phase like alumina.[7] |
Problem: Peak Tailing
| Potential Cause | Explanation & Validation | Solution |
| Secondary Silanol Interactions | Basic functional groups (e.g., amines) on your fluorinated analyte are interacting with acidic silanol groups on the silica surface, causing tailing.[13] | 1. Modify the mobile phase: Add a small amount (0.1-1%) of a competitive base like triethylamine or pyridine to the eluent. For reversed-phase on a PFP column, lowering the pH can often improve peak shape for basic compounds.[13] 2. Use an end-capped or specialized column: Modern, high-purity silica columns are often "end-capped" to minimize surface silanols. PFP columns designed for basic compounds can also provide excellent peak shape. |
| Column Overload | You have loaded too much sample onto the column, exceeding its capacity and leading to a non-ideal peak shape. | Reduce the sample load. As a rule of thumb, for a standard flash column, the sample mass should be about 1-5% of the mass of the stationary phase. |
| Column Void or Channeling | A void has formed at the top of the column bed, causing the sample band to spread unevenly. This can happen from pressure shocks or improper packing.[13] | Repack the column carefully. Ensure the stationary phase is fully settled and the top of the bed is flat and protected with a layer of sand.[14] If the column is pre-packed, it may need to be replaced.[13] |
Problem: Irreproducible Retention Times
| Potential Cause | Explanation & Validation | Solution |
| Inadequate Column Equilibration | The column was not sufficiently equilibrated with the mobile phase before injection, especially when changing solvents or using a gradient. | Equilibrate thoroughly. Flush the column with at least 10-20 column volumes of the initial mobile phase. Ensure the baseline on your detector is stable before injecting the sample. |
| Mobile Phase Composition Drift | Volatile components of the mobile phase (e.g., hexane, ether) have evaporated over time, changing the solvent strength. | Prepare fresh mobile phase daily. Keep solvent reservoirs covered to minimize evaporation. If using buffered mobile phases, be aware of potential precipitation if the organic content gets too high.[13] |
| Fluorinated Phenyl Phase Instability | Some older fluorinated phenyl phases have been reported to be less stable than traditional ODS (C18) phases, which could lead to bleed and changing retention.[2] | Use modern, stabilized phases. Many manufacturers now offer stabilized PFP phases that exhibit low bleed and greater stability. Check the manufacturer's specifications for pH and solvent limitations.[2] |
Part 3: Key Experimental Protocols & Visualizations
Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the general steps for purifying a fluorous-tagged compound from a reaction mixture.
1. Cartridge Conditioning:
-
Select a fluorous silica gel cartridge with a capacity appropriate for your sample size.
-
Wet the cartridge with 2-3 column volumes of a fluorophilic solvent (e.g., perfluorohexane or TFE).
-
Condition the cartridge with 2-3 column volumes of the fluorophobic wash solvent (e.g., 80:20 methanol/water). Do not let the cartridge run dry.
2. Sample Loading:
-
Dissolve your crude reaction mixture in a minimum amount of a solvent that is miscible with the wash solvent (e.g., DMF, THF, or methanol).
-
Load the sample solution onto the conditioned cartridge.
3. Wash (Elute Non-Fluorous Compounds):
-
Wash the cartridge with 5-10 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O).[12] This will elute the non-tagged reagents and byproducts. Collect this fraction and analyze by TLC or LC-MS to confirm that your target compound has been retained.
4. Elution (Elute Fluorous-Tagged Compound):
-
Elute the desired fluorous-tagged compound with 3-5 column volumes of a fluorophilic solvent (e.g., TFE, methanol, or a fluorinated ether).
-
Collect this fraction and verify its purity.
5. Tag Cleavage:
-
After evaporating the solvent, subject the purified, tagged compound to the appropriate cleavage conditions (e.g., treatment with TFA) to release the final product.[15]
-
A final, simple purification (e.g., passing through a small silica plug or another F-SPE step) may be needed to remove the cleaved tag.
Visualizations
Diagram 1: Stationary Phase Selection Logic
This diagram provides a decision-making framework for choosing the optimal stationary phase.
Caption: Decision tree for stationary phase selection.
Diagram 2: F-SPE Workflow
This diagram illustrates the key steps in a typical fluorous solid-phase extraction protocol.
Caption: Workflow for purification via F-SPE.
References
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- ACS Publications. Synthesis and Crystal Engineering of Fluorinated Rubrenes | The Journal of Organic Chemistry.
- PMC - NIH. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Chromatography Forum. fluorine analysis by GC.
- PMC - NIH. Synthetic applications of fluorous solid-phase extraction (F-SPE).
- LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- PMC - NIH. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.
- ACS Publications. Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery | Journal of Medicinal Chemistry.
- ResearchGate. Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).
- PubMed. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides.
- PubMed Central. Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- ResearchGate. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF.
- Hawach Scientific. Mobile Phase Filtration Filter Membrane Selection Guide.
- RSC Publishing. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry.
- ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF.
- MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems.
- Journal of Chromatographic Science. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- ResearchGate. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry | Request PDF.
- YouTube. Protein Purification: Top 3 Solubility Tags.
- ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF.
- Chemistry LibreTexts. Gas Chromatography of Organochlorine Compounds.
- Phenomenex. Troubleshooting Guide.
- Abcam. Tandem affinity purfication and tag clevage.
- PubMed. Solid-Phase Extraction (SPE): Principles and Applications in Food Samples.
- PubMed. Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery.
- UCLA MBI. Fluorine labeling of proteins for NMR studies.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-(1,1-Difluoroethyl)benzaldehyde Derivatives
Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety in Modern Drug Discovery
To the discerning researcher in medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Among the various fluorinated substituents, the 1,1-difluoroethyl group has emerged as a particularly valuable moiety. It can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing target affinity through hydrogen bond donation while also improving metabolic stability.[2]
This guide provides an in-depth characterization of 4-(1,1-difluoroethyl)benzaldehyde, a key building block for introducing the 1,1-difluoroethyl group into more complex molecular architectures. We will explore its synthesis, detailed analytical characterization, and a comparative analysis against other common benzaldehyde derivatives, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals.
Synthesis and Purification: A Reproducible Pathway
The synthesis of 4-(1,1-difluoroethyl)benzaldehyde is typically achieved through a multi-step process. A common conceptual pathway involves the conversion of a precursor, such as 4-acetylbenzaldehyde, through a fluorination reaction. The choice of fluorinating agent is critical; diethylaminosulfur trifluoride (DAST) or its analogues are often employed for the deoxofluorination of ketones.
The rationale behind a multi-step synthesis lies in the controlled introduction of the difluoroethyl group onto a pre-existing benzaldehyde scaffold or a precursor that can be readily converted to the aldehyde. This ensures regioselectivity and avoids unwanted side reactions with the aldehyde functionality.
Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde
-
Starting Material: 4-Ethylbenzaldehyde (or a suitable precursor).
-
Oxidation: The benzylic position of 4-ethylbenzaldehyde is oxidized to form 4-acetylbenzaldehyde. This can be achieved using various oxidizing agents, such as potassium permanganate or chromium-based reagents, under controlled temperature conditions to prevent over-oxidation to the carboxylic acid.
-
Fluorination: The resulting 4-acetylbenzaldehyde is then subjected to deoxofluorination. A solution of 4-acetylbenzaldehyde in an anhydrous, inert solvent (e.g., dichloromethane) is cooled in an ice bath. A fluorinating agent like DAST is added dropwise under a nitrogen atmosphere. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: A typical synthetic workflow for 4-(1,1-difluoroethyl)benzaldehyde.
Comprehensive Spectroscopic and Chromatographic Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized 4-(1,1-difluoroethyl)benzaldehyde. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton spectrum will show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (two doublets, ~7.8-8.0 ppm), and the methyl group of the difluoroethyl moiety (a triplet, ~2.0 ppm) due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (~191 ppm), the aromatic carbons, the carbon bearing the two fluorine atoms (a triplet due to C-F coupling), and the methyl carbon.
-
¹⁹F NMR: The fluorine spectrum will show a quartet, confirming the presence of two equivalent fluorine atoms coupled to the three protons of the adjacent methyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will typically show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈F₂O, MW: 170.16).[3] Common fragmentation patterns involve the loss of the formyl group (-CHO) or the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[4][5]
-
A strong absorption band around 1700-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.
-
Strong bands in the region of 1100-1300 cm⁻¹ are indicative of C-F stretching vibrations.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for determining the purity of the final compound.
-
HPLC Protocol: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile.[6][7] Detection is commonly performed using a UV detector at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
GC Protocol: A capillary column with a nonpolar stationary phase (e.g., OV-101) can be used.[8][9] The injection port and detector temperatures should be optimized to ensure good peak shape without thermal decomposition. Flame ionization detection (FID) is a common choice.
Caption: The workflow for the analytical characterization of the synthesized compound.
Comparative Analysis with Alternative Benzaldehyde Scaffolds
The choice of a particular benzaldehyde derivative as a building block is a critical decision in drug design. The 1,1-difluoroethyl group imparts unique properties compared to non-fluorinated or other fluorinated analogues.
| Property | 4-Ethylbenzaldehyde (Non-fluorinated) | 4-(1,1-Difluoroethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde | 4-(Difluoromethoxy)benzaldehyde |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Very strongly electron-withdrawing | Electron-withdrawing |
| Lipophilicity (cLogP) | Higher | Moderately Increased | Significantly Increased | Increased |
| Metabolic Stability | Susceptible to benzylic oxidation | Increased stability at the ethyl group | High stability | High stability |
| Hydrogen Bond Donor | No | Yes (C-F...H) | No | Yes (C-F...H) |
Causality Behind the Differences:
-
Electronic Effects: The high electronegativity of fluorine makes the 1,1-difluoroethyl group strongly electron-withdrawing. This deactivates the aromatic ring and can influence the reactivity of the aldehyde group, as well as the pKa of any ionizable groups in the final molecule.
-
Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][10] The 1,1-difluoroethyl group provides a moderate increase in lipophilicity compared to the significant increase seen with a trifluoromethyl group.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 1,1-difluoroethyl group resistant to oxidative metabolism at that position. This can lead to a longer half-life of the drug in vivo.[1]
-
Hydrogen Bonding: The polarized C-H bond adjacent to the difluoro moiety can act as a weak hydrogen bond donor, potentially contributing to target binding affinity.[2]
Caption: A comparison of the electronic effects of different para-substituents on the benzaldehyde core.
Conclusion: A Versatile Building Block for Advanced Drug Candidates
4-(1,1-Difluoroethyl)benzaldehyde represents a valuable and versatile building block for medicinal chemists. Its unique combination of electronic properties, metabolic stability, and potential for hydrogen bonding interactions makes it an attractive moiety for incorporation into a wide range of drug candidates. The detailed characterization protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently synthesize, purify, and utilize this compound in their drug discovery programs. The ability to fine-tune physicochemical properties through strategic fluorination is a cornerstone of modern medicinal chemistry, and 4-(1,1-difluoroethyl)benzaldehyde is a prime example of a tool that enables this molecular-level engineering.
References
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- MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
- ResearchGate. (2025). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole | Request PDF.
- RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- ResearchGate. (n.d.). (A) Difluoroethyl-containing bioactive and drug molecules; (B)....
- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
- SciSpace. (n.d.). Biologically Active Organofluorine Compounds.
- NIH. (2025). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives.
- ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
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- SpectraBase. (n.d.). 4-Ethyl-benzaldehyde.
- ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry.
- NIH. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.
- Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3.
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- PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- ResearchGate. (2025). (PDF) Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.
- NIST. (n.d.). Benzaldehyde, 4-fluoro- - the NIST WebBook.
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- Yan Alamanda Ilfahmi, Ar. (n.d.). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(1,1-Difluoroethyl)benzaldehyde
For researchers, medicinal chemists, and process development scientists, the journey from a novel molecular concept to a viable drug candidate is paved with exacting standards, paramount among which is the purity of synthesized intermediates. 4-(1,1-Difluoroethyl)benzaldehyde, a key building block in modern medicinal chemistry, is no exception. Its gem-difluoroethyl moiety offers unique metabolic stability and conformational properties, but also introduces specific challenges in synthesis and purification. Ensuring its purity is not merely a matter of regulatory compliance; it is fundamental to the reproducibility of downstream reactions, the integrity of biological data, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 4-(1,1-Difluoroethyl)benzaldehyde. Moving beyond a simple recitation of techniques, we will explore the causality behind methodological choices, establish self-validating protocols, and ground our discussion in authoritative standards, offering a holistic perspective for the discerning scientist.
The Synthetic Landscape and Anticipated Impurities
The purity profile of 4-(1,1-Difluoroethyl)benzaldehyde is intrinsically linked to its synthetic route. While various proprietary methods exist, a common conceptual pathway involves the difluoroethylation of a protected benzaldehyde derivative followed by deprotection. This allows us to anticipate a spectrum of potential impurities.
Common Impurity Classes:
-
Starting Materials: Unreacted precursors, such as 4-bromobenzaldehyde or a protected 4-formylphenylboronic acid.
-
Reagent-Derived Impurities: Residual catalysts (e.g., palladium or copper complexes) and by-products from the difluoroethylating agent.
-
Process-Related Impurities:
-
Isomers: Incomplete reaction or rearrangement could lead to positional isomers.
-
Over- or Under-reacted Species: For instance, the corresponding benzoic acid via oxidation of the aldehyde, or the benzyl alcohol from over-reduction.
-
By-products: Compounds formed from side reactions inherent to the chosen chemistry.
-
-
Degradants: The aldehyde functionality is susceptible to oxidation, especially during workup and storage, leading to the formation of 4-(1,1-difluoroethyl)benzoic acid.[1]
A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.
A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A truly rigorous assessment relies on the orthogonal application of several methods, each offering a unique lens through which to view the sample. The workflow below illustrates an integrated approach to the comprehensive purity analysis of 4-(1,1-Difluoroethyl)benzaldehyde.
Caption: Comprehensive Analytical Workflow for Purity Assessment.
Comparative Analysis of Key Techniques
The choice of analytical technique is driven by the specific question being asked. Is the goal a rapid purity check, the definitive identification of an unknown, or the precise quantification of a known impurity?
| Technique | Principle | Strengths for 4-(1,1-Difluoroethyl)benzaldehyde Analysis | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Excellent for quantifying non-volatile organic impurities. High sensitivity and reproducibility.[2] Fluorinated phases can enhance selectivity for related fluorinated compounds.[3] | Requires reference standards for accurate quantification of individual impurities. May not detect non-UV active impurities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | "Gold standard" for identifying and quantifying residual solvents and volatile by-products.[4][5] Provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some aldehydes. |
| ¹H & ¹⁹F NMR | Nuclear spin transitions in a magnetic field. | Provides unambiguous structural confirmation. ¹⁹F NMR is particularly powerful due to its wide chemical shift range and low background noise.[6] Quantitative NMR (qNMR) allows for purity determination without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. May not detect impurities at very low levels (<0.1%). |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Powerful for identifying unknown impurities by providing accurate mass data.[2] High sensitivity for trace-level components. | Quantification can be more complex than HPLC-UV. Ionization efficiency can vary significantly between compounds. |
Hypothetical Purity Comparison: Synthesis Route A vs. Route B
To illustrate the importance of a comprehensive analytical approach, let's consider two hypothetical synthetic batches of 4-(1,1-Difluoroethyl)benzaldehyde.
-
Route A: A palladium-catalyzed cross-coupling reaction.
-
Route B: A copper-mediated difluoroethylation.
| Purity Metric | Route A Result | Route B Result | Method of Choice & Rationale |
| Purity (HPLC Area %) | 98.5% | 99.6% | HPLC-UV: The standard for area percentage purity assessment due to its high precision. |
| Major Impurity | 4-(1,1-Difluoroethyl)benzoic acid (0.8%) | Unreacted 4-bromobenzaldehyde (0.2%) | LC-MS: For initial identification of the unknown peak, followed by confirmation with a synthesized standard via HPLC. |
| Residual Solvent | Toluene (350 ppm) | Acetonitrile (150 ppm) | GC-MS: The definitive technique for identifying and quantifying volatile residual solvents as per ICH Q3C guidelines.[7] |
| Residual Metals | Palladium (8 ppm) | Copper (15 ppm) | ICP-MS: Essential for quantifying trace metal catalysts, which are critical to control in pharmaceutical intermediates. |
| Purity (¹⁹F qNMR) | 98.3% | 99.5% | ¹⁹F NMR: Provides an orthogonal, mass-based purity value that is independent of the analyte's UV response factor. Corroborates HPLC data. |
This comparison demonstrates that while both routes produce high-purity material, their impurity profiles are distinct. Route A shows a higher level of oxidation, a common issue with aldehydes, while Route B has a small amount of unreacted starting material. These differences are critical for process optimization and for defining the final specification of the intermediate.
Experimental Protocols
A commitment to scientific integrity requires transparent and reproducible methodologies.
Protocol 1: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). A fluorinated phase column can be used for alternative selectivity.[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 95 25 95 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile.
-
System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of 4-(1,1-Difluoroethyl)benzaldehyde should be ≤ 2.0%.
-
Purity Calculation: Purity is calculated based on the area percent method.
Caption: HPLC Protocol Flow.
Protocol 2: ¹⁹F Quantitative NMR (qNMR)
-
Instrumentation: NMR spectrometer (≥400 MHz) with a fluorine-capable probe.
-
Internal Standard (IS): Trifluorotoluene or another suitable fluorinated compound with a known purity and a resonance peak that is well-resolved from the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~20 mg of 4-(1,1-Difluoroethyl)benzaldehyde into an NMR tube.
-
Accurately weigh ~10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.
-
Acquire the spectrum with proton decoupling.
-
-
Processing:
-
Apply minimal line broadening.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal for the -CF₂H group of the analyte and the signal for the -CF₃ group of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula, which relates the integrated signal areas to the molar amounts of the analyte and the internal standard.
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion: An Evidentiary Approach to Purity
The purity assessment of 4-(1,1-Difluoroethyl)benzaldehyde is a multi-faceted endeavor that demands a strategic and orthogonal analytical approach. Relying on a single technique, such as HPLC area percent, can provide a misleading sense of security. By integrating chromatographic separations (HPLC, GC-MS) with spectroscopic identification and quantification (NMR, LC-MS), and elemental analysis (ICP-MS), a comprehensive and trustworthy purity profile can be established. This rigorous, evidence-based approach is not just good science; it is a prerequisite for advancing potent and safe therapeutics from the laboratory to the clinic. It is imperative that researchers and drug development professionals adhere to the principles outlined in guidelines such as ICH Q3A(R2) to ensure the quality and safety of new drug substances.[7][8][9][10][11]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. Available at: [Link]
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Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry - ACS Publications. Available at: [Link]
-
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-
Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole | Request PDF - ResearchGate. Available at: [Link]
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A Spectroscopic Deep Dive: Distinguishing 4-(1,1-Difluoroethyl)benzaldehyde and 4-(Difluoromethoxy)benzaldehyde
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties.[1] The difluoroethyl and difluoromethoxy groups, in particular, are prized for their ability to serve as lipophilic hydrogen bond donors, enhance metabolic stability, and fine-tune electronic characteristics.[1][2][3] This guide provides an in-depth spectroscopic comparison of two structurally similar yet electronically distinct benzaldehyde derivatives: 4-(1,1-difluoroethyl)benzaldehyde and 4-(difluoromethoxy)benzaldehyde.
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant spectral fingerprints that arise from the fundamental differences in the electronic interplay of their respective fluoroalkyl substituents with the aromatic system.
Molecular Structure and Electronic Effects: A Tale of Two Substituents
At first glance, the two molecules appear to be close cousins. However, the presence of an oxygen atom in the difluoromethoxy group introduces a critical electronic dichotomy: a resonance-donating effect (+R) that competes with a powerful inductive-withdrawing effect (-I) from the two fluorine atoms.[1][4] Conversely, the 1,1-difluoroethyl group exerts a more straightforward, purely inductive electron-withdrawing effect (-I).[4] This fundamental difference in electronic behavior is the primary driver for the variations observed in their respective spectra.
The difluoromethoxy group is considered a moderately electron-withdrawing substituent overall.[5][6] The difluoromethyl group, and by extension the difluoroethyl group, is also electron-withdrawing due to the strong inductive effect of the fluorine atoms.[4][7]
Figure 1: Electronic effects of the 4-(1,1-difluoroethyl) and 4-(difluoromethoxy) substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive and nuanced data for distinguishing between these two isomers. The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment of each nucleus.
¹H NMR Analysis
The proton NMR spectra reveal key differences in the shielding of both the aromatic and substituent protons.
-
Aldehyde Proton (CHO): The aldehyde proton is highly sensitive to the electron density on the aromatic ring. The stronger net electron-withdrawing capacity of the difluoromethoxy group compared to the difluoroethyl group leads to greater deshielding of the aldehyde proton, shifting it further downfield.
-
Aromatic Protons (AA'BB' System): Both compounds exhibit a classic para-substituted AA'BB' splitting pattern. The protons ortho to the aldehyde group (H-2, H-6) in the 4-(difluoromethoxy) derivative are expected to be further downfield compared to the difluoroethyl analog due to the substituent's stronger deshielding effect.
-
Substituent Protons: The signal for the methoxy proton (-OCHF₂) in 4-(difluoromethoxy)benzaldehyde appears as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JHF). For 4-(1,1-difluoroethyl)benzaldehyde, the difluoromethyl proton (-CHF₂) would appear as a triplet of quartets, coupled to the two geminal fluorine atoms (²JHF) and the three methyl protons (³JHH).
¹³C NMR Analysis
The ¹³C NMR spectra further confirm the electronic differences, particularly at the carbonyl and ipso-carbons.
-
Carbonyl Carbon (C=O): Consistent with the ¹H NMR data, the carbonyl carbon in 4-(difluoromethoxy)benzaldehyde is more deshielded (appears at a higher ppm value) than in the difluoroethyl counterpart.
-
Ipso-Carbons: The carbon atom directly attached to the substituent (C-4) and the carbon of the fluoroalkyl group itself are most informative. These carbons exhibit splitting due to C-F coupling. The difluoromethoxy carbon (-OCHF₂) will appear as a triplet with a large ¹JCF coupling constant.
-
Aromatic Carbons: The electron density differences are propagated throughout the ring, leading to subtle but measurable shifts for all aromatic carbons.
¹⁹F NMR Analysis
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds, offering a wide chemical shift range and high sensitivity.[8]
-
4-(Difluoromethoxy)benzaldehyde: The spectrum shows a doublet for the two equivalent fluorine atoms, arising from coupling to the single methoxy proton (²JFH). For a related compound, methyl 4-(difluoromethoxy)benzoate, the ¹⁹F chemical shift is reported around -81.80 ppm.[9]
-
4-(1,1-Difluoroethyl)benzaldehyde: This compound would exhibit a quartet in its ¹⁹F NMR spectrum due to the coupling of the two equivalent fluorine atoms with the three protons of the adjacent methyl group (³JFH).
Summary of NMR Data
| Parameter | 4-(1,1-Difluoroethyl)benzaldehyde (Predicted) | 4-(Difluoromethoxy)benzaldehyde (Literature/Predicted)[9] | Rationale for Difference |
| ¹H δ (CHO) | ~9.95 ppm | ~10.05 ppm | Greater deshielding by the more electron-withdrawing -OCHF₂ group. |
| ¹H δ (Aromatic) | AA'BB' system, slightly upfield vs. methoxy | AA'BB' system, slightly downfield vs. ethyl | -OCHF₂ group has a stronger overall deshielding effect on the ring. |
| ¹H δ (-CHF₂) | Triplet of Quartets | Triplet (~6.6 ppm) | Different coupling partners (CH₃ vs. Oxygen linkage). |
| ¹³C δ (C=O) | ~191.5 ppm | ~192.5 ppm | Carbonyl is more electron-deficient in the methoxy derivative. |
| ¹³C δ (-CF₂) | Triplet | Triplet | Both show large ¹JCF coupling. |
| ¹⁹F δ | Quartet | Doublet (~ -82 ppm) | Coupling to adjacent CH₃ protons vs. the single geminal proton. |
Infrared (IR) Spectroscopy
IR spectroscopy highlights differences in bond strengths, particularly the C=O bond of the aldehyde.
-
C=O Stretch: The position of the carbonyl stretching vibration is a reliable indicator of the electronic environment. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. Therefore, 4-(difluoromethoxy)benzaldehyde is expected to show a C=O absorption at a slightly higher frequency (e.g., ~1710 cm⁻¹) compared to 4-(1,1-difluoroethyl)benzaldehyde (e.g., ~1705 cm⁻¹). For comparison, benzaldehyde, which is less electron-poor, shows a C=O stretch around 1687-1705 cm⁻¹.[10]
-
C-H Stretch (Aldehyde): Both molecules will display the characteristic aldehyde C-H stretching bands, often seen as a pair of peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[11][12]
-
C-F Stretches: Strong absorption bands in the 1200-1000 cm⁻¹ region will be present for both compounds, corresponding to C-F stretching vibrations. These are often complex and broad.
Summary of Key IR Absorptions
| Vibrational Mode | 4-(1,1-Difluoroethyl)benzaldehyde (Predicted) | 4-(Difluoromethoxy)benzaldehyde (Predicted) |
| C=O Stretch | ~1705 cm⁻¹ | ~1710 cm⁻¹ |
| Aldehyde C-H Stretch | ~2820, ~2720 cm⁻¹ | ~2820, ~2720 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, ~1500 cm⁻¹ | ~1600, ~1500 cm⁻¹ |
| C-F Stretch | 1200-1000 cm⁻¹ (Strong, Complex) | 1200-1000 cm⁻¹ (Strong, Complex) |
Mass Spectrometry (MS)
Under electron ionization (EI), both molecules will display distinct molecular ion peaks and fragmentation patterns.
-
Molecular Ion (M⁺): Both compounds have a nominal mass of 172 g/mol . High-resolution mass spectrometry would be required to distinguish them based on their exact mass, as 4-(1,1-difluoroethyl)benzaldehyde (C₉H₈F₂O) and 4-(difluoromethoxy)benzaldehyde (C₈H₆F₂O₂) have different elemental compositions and thus different exact masses.
-
Fragmentation: The fragmentation patterns will be the key differentiators.
-
Common Fragments: Both will likely show fragments corresponding to the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl radical ([M-CHO]⁺, m/z 143).
-
Distinctive Fragments:
-
4-(1,1-Difluoroethyl)benzaldehyde: Will show a characteristic loss of a methyl radical (•CH₃) from the side chain to form a stable benzylic cation.
-
4-(Difluoromethoxy)benzaldehyde: Will not lose a methyl group. Instead, fragmentation might involve the cleavage of the C-O bond or loss of the entire -OCHF₂ substituent.
-
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.
General Workflow for Spectroscopic Analysis
Figure 2: Standardized workflow for comparative spectroscopic analysis.
Step-by-Step Methodologies
-
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.
-
¹⁹F NMR: Acquire data with a proton-decoupled sequence, using a suitable fluorine reference standard (e.g., CFCl₃).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop between two NaCl or KBr plates to create a thin film. For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC. Use a standard temperature ramp (e.g., 50°C to 250°C at 10°C/min). Set the EI source to 70 eV. Acquire mass spectra over a range of m/z 40-400.
-
Conclusion
While 4-(1,1-difluoroethyl)benzaldehyde and 4-(difluoromethoxy)benzaldehyde are structurally related, their distinct electronic properties give rise to a unique and identifiable set of spectroscopic data. The key differentiating features are found in the NMR spectra, specifically the chemical shifts of the aldehyde and aromatic nuclei, and the divergent splitting patterns observed in both ¹H and ¹⁹F NMR. Complementary information from IR spectroscopy, which reveals shifts in the carbonyl stretching frequency, and mass spectrometry, which elucidates unique fragmentation pathways, allows for an unambiguous assignment. This guide provides the foundational data and experimental framework necessary for researchers to confidently identify, characterize, and distinguish between these and other related fluorinated synthons in a drug discovery or materials science setting.
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A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for Fluorinated Intermediates
For fellow researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—can transform a promising lead compound into a viable drug candidate. However, the synthesis of fluorinated intermediates is far from trivial, with a diverse and ever-expanding array of protocols and reagents, each with its own set of advantages and limitations.
This guide provides an in-depth, objective comparison of key synthesis protocols for generating crucial fluorinated intermediates. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings and practical considerations that govern the choice of one method over another. The information presented herein is supported by experimental data from peer-reviewed literature to provide a clear, evidence-based benchmark for your synthetic endeavors.
Section 1: The Trifluoromethyl (-CF3) Group: A Privileged Motif
The trifluoromethyl group is arguably one of the most important fluorine-containing moieties in drug design. Its introduction can significantly enhance the lipophilicity and metabolic stability of a molecule. A variety of methods have been developed for trifluoromethylation, broadly categorized into nucleophilic, electrophilic, and radical pathways.
Electrophilic Trifluoromethylation: Taming "CF3+"
Electrophilic trifluoromethylating agents are powerful reagents that deliver a "CF3+" synthon to nucleophilic substrates. Among the most prominent are the hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[1]
The choice between these reagents often comes down to the nature of the substrate and the desired reaction conditions. Togni reagents are known for their versatility and are often employed in metal-catalyzed and photoredox reactions.[1] Umemoto reagents, on the other hand, are potent electrophilic sources suitable for a wide range of nucleophiles.[2]
Comparative Analysis: Trifluoromethylation of Indole
Indole is a common scaffold in pharmaceuticals, and its trifluoromethylation is of significant interest. Below is a comparison of different protocols for the C3-trifluoromethylation of indole derivatives.
| Reagent/Method | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Togni's Reagent | N-acetylindole | Cu(MeCN)4PF6, MeCN/DCE, 80 °C | 85 | |
| Umemoto's Reagent | Indole | Ag(I), MeCN, rt | 75 | [2] |
| CF3SO2Cl / Photoredox | N-methylindole | Ru(bpy)3Cl2, light, MeCN | 94 | [3] |
| CuCF3 (from CF3H) | 2-alkynylaniline | CuI, TMEDA, DMF, 80 °C | up to 95 | [4] |
Causality Behind Experimental Choices:
The use of a copper catalyst with Togni's reagent facilitates the generation of the active trifluoromethylating species. In the case of photoredox catalysis with CF3SO2Cl, visible light excites the photocatalyst, which then engages in a single-electron transfer (SET) process to generate a trifluoromethyl radical.[3] The CuCF3 reagent, often generated from fluoroform, provides a nucleophilic source of CF3 and is particularly effective for domino trifluoromethylation/cyclization reactions.[4]
Experimental Workflow: Photoredox Trifluoromethylation of N-methylindole
Caption: General workflow for photoredox trifluoromethylation.
Detailed Protocol: Copper-Catalyzed Trifluoromethylation of N-acetylindole with Togni's Reagent
-
To an oven-dried reaction tube, add N-acetylindole (0.5 mmol), Togni's reagent (1.5 mmol), and Cu(MeCN)4PF6 (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous acetonitrile (MeCN) and 1,2-dichloroethane (DCE) (3.0 mL of a 1:1 mixture).
-
Seal the tube and heat the reaction mixture to 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 3-trifluoromethyl-N-acetylindole.
Section 2: The Difluoromethyl (-CF2H) Group: A Lipophilic Hydrogen Bond Donor
The difluoromethyl group is a fascinating bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor.[5] Its synthesis often involves the generation of difluorocarbene (:CF2) or the use of nucleophilic or radical difluoromethylating agents.
Difluorocarbene-based Protocols
Reagents that generate difluorocarbene upon thermal or chemical activation are widely used for the O- and N-difluoromethylation of phenols, alcohols, and amines. Sodium chlorodifluoroacetate (ClCF2CO2Na) is a common, stable, and environmentally benign precursor to difluorocarbene.[6]
Comparative Analysis: Difluoromethylation of Phenols
| Reagent | Substrate | Base/Conditions | Yield (%) | Reference |
| ClCF2CO2Na | 4-Hydroxyacetophenone | K2CO3, DMF/H2O, 120 °C | 92 | [6] |
| (PhSO2)2C=CF2 | Phenol | K2CO3, DMF, 100 °C | 76 | [7] |
| S-(difluoromethyl) sulfoximine | Thiophenol | K2CO3, DMF, 80 °C | 95 | [5] |
Causality Behind Experimental Choices:
The thermal decarboxylation of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene, which is then trapped by the phenolate nucleophile.[6] The use of a polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the reaction. The S-(difluoromethyl) sulfoximine reagent offers a milder alternative for difluoromethylation, proceeding via a difluorocarbene mechanism under basic conditions.[5]
Reaction Mechanism: Difluoromethylation of Phenol with ClCF2CO2Na
Caption: Mechanism of difluorocarbene generation and reaction.
Detailed Protocol: Difluoromethylation of 4-Hydroxyacetophenone [6]
-
To a round-bottom flask, add 4-hydroxyacetophenone (10 mmol), sodium chlorodifluoroacetate (25 mmol), and potassium carbonate (20 mmol).
-
Add a mixture of DMF (20 mL) and water (2 mL).
-
Heat the reaction mixture to 120 °C for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield 4-(difluoromethoxy)acetophenone.
Section 3: The Monofluoromethyl (-CH2F) Group: An Isostere of Methyl and Hydroxymethyl
The monofluoromethyl group serves as a valuable isostere for methyl or hydroxymethyl groups, offering a way to fine-tune steric and electronic properties.[8] Both electrophilic and nucleophilic monofluoromethylation strategies have been developed.
Electrophilic vs. Nucleophilic Monofluoromethylation
Electrophilic monofluoromethylating agents, such as S-(fluoromethyl)diarylsulfonium salts, deliver a "CH2F+" equivalent.[9] In contrast, nucleophilic methods rely on sources of "CH2F-", which have historically been challenging to generate and handle due to their instability.[9]
Comparative Analysis: Monofluoromethylation of Thiophenol
| Reagent | Type | Conditions | Yield (%) | Reference |
| CH2FCl | Electrophilic | K2CO3, DMF, 80 °C | 85 | [9] |
| S-(fluoromethyl)diarylsulfonium salt | Electrophilic | Base, MeCN, rt | 92 | [9] |
| FCH2Li (in situ) | Nucleophilic | MeLi·LiBr, THF/Et2O, -78 °C | (Varies with electrophile) | [9] |
Causality Behind Experimental Choices:
The reactivity of fluoromethyl halides as electrophiles is often enhanced by the use of a polar aprotic solvent and a base to generate the nucleophilic thiolate.[9] Sulfonium-based reagents are typically more reactive and can be used under milder conditions.[9] The in situ generation of fluoromethyllithium requires cryogenic temperatures and a specific lithium salt to stabilize the highly reactive nucleophile.[9]
Section 4: Direct C-F Bond Formation on Aromatic Scaffolds
The direct formation of a C-F bond on an aromatic ring is a highly sought-after transformation. Electrophilic fluorinating agents containing an N-F bond, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are widely used for this purpose.[10]
Comparative Analysis: Electrophilic Fluorination of Anisole
| Reagent | Conditions | Product Distribution (o:m:p) | Total Yield (%) | Reference |
| Selectfluor® | MeCN, rt | 40 : <1 : 60 | 95 | [11][12] |
| NFSI | MeCN, reflux | 35 : <1 : 65 | 70 | [11][12] |
Causality Behind Experimental Choices:
Selectfluor® is generally considered a more powerful electrophilic fluorinating agent than NFSI, often leading to higher yields and faster reaction times.[10] The regioselectivity of the reaction is dictated by the electronic properties of the substrate, with fluorination occurring preferentially at the electron-rich ortho and para positions of anisole.
Section 5: Synthesis of Fluorinated Heterocycles: The Case of 2-Fluoropyridine
Fluorinated heterocycles are prevalent in pharmaceuticals. The synthesis of 2-fluoropyridine, a key intermediate, can be achieved through various methods, each with its own merits.
Comparative Analysis: Synthesis of 2-Fluoropyridine
| Starting Material | Reagent/Method | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | KHF2 | 275-325 °C (neat) | High | [7] |
| Pyridine N-oxide | Tf2O, Et3N·3HF | CH2Cl2, 0 °C to rt | 84 | [1][13] |
| Pyridine | AgF2 | MeCN, 120 °C | 79 | [13][14] |
Causality Behind Experimental Choices:
The reaction of 2-chloropyridine with potassium bifluoride is a classic halogen exchange (Halex) reaction, requiring high temperatures.[7] The use of pyridine N-oxides allows for a milder, metal-free approach via activation with triflic anhydride followed by nucleophilic fluorination.[1][13] Direct C-H fluorination of pyridine with AgF2 represents a more atom-economical strategy but may require a stoichiometric amount of the silver salt.[13][14]
Section 6: Modern Trends: Flow Chemistry in Fluorination
Flow chemistry has emerged as a powerful technology for conducting fluorination reactions, offering enhanced safety, improved heat and mass transfer, and scalability.[15] For reactions involving hazardous reagents or unstable intermediates, continuous flow processing provides significant advantages over traditional batch methods.
While a direct yield comparison between batch and flow can be nuanced and reaction-dependent, studies on the synthesis of substituted pyrazoles have shown that flow processes can offer comparable or even higher yields than batch methods, with the added benefit of improved safety and reproducibility.[15][16]
Conceptual Workflow: Batch vs. Flow Synthesis
Caption: Conceptual comparison of batch and flow synthesis workflows.
Conclusion and Future Outlook
The synthesis of fluorinated intermediates is a dynamic and rapidly evolving field. While traditional methods remain valuable, modern approaches such as photoredox catalysis and continuous flow chemistry are expanding the synthetic toolbox, enabling milder reaction conditions and access to novel chemical space. The choice of a particular protocol should be guided by a thorough understanding of the reaction mechanism, substrate scope, and practical considerations such as reagent availability, cost, and safety. This guide serves as a starting point for navigating the complex landscape of fluorination chemistry, empowering researchers to make informed decisions in their quest for the next generation of fluorinated molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
